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Core Science & Biosynthesis

Foundational

Trimethyl Butenoic Acid: Chemical Structure, Physical Properties, and Synthesis Workflows

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the need for highly specific, sterically hindered aliphatic building blocks in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need for highly specific, sterically hindered aliphatic building blocks in the design of novel therapeutics. Trimethyl butenoic acid —more accurately and systematically known as (E)-4,4-dimethylpent-2-enoic acid —is one such critical scaffold. Characterized by an α,β -unsaturated carboxylic acid backbone terminating in a bulky tert-butyl group, this compound provides unique spatial geometry and metabolic stability, making it highly valuable in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative, deep-dive analysis into the chemical structure, physical properties, and field-proven synthetic methodologies for trimethyl butenoic acid.

Chemical Structure and Molecular Characteristics

The trivial name "trimethyl butenoic acid" refers to a butenoic acid chain substituted with three methyl groups at the terminal carbon, which systematically extends the parent chain to a pentenoic acid. Thus, the standard IUPAC nomenclature is (E)-4,4-dimethylpent-2-enoic acid (CAS: 16666-45-8)[1].

  • Molecular Formula: C₇H₁₂O₂

  • SMILES: CC(C)(C)/C=C/C(=O)O

  • Structural Causality: The presence of the tert-butyl group adjacent to the alkene double bond heavily dictates the molecule's stereochemistry. The massive steric bulk of the three methyl groups forces the molecule almost exclusively into the trans (E) configuration during synthesis to minimize steric clash with the carboxylic acid moiety. This rigid, predictable geometry is exactly why medicinal chemists utilize it to lock molecules into specific conformations when targeting deep hydrophobic pockets in proteins.

Synthesis Pivalaldehyde Pivalaldehyde (Trimethylacetaldehyde) Condensation Knoevenagel Condensation (Piperidine Catalyst) Pivalaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Intermediate Alkylidene Malonic Acid Intermediate Condensation->Intermediate Decarboxylation Doebner Decarboxylation (Heat, Pyridine) Intermediate->Decarboxylation Product (E)-4,4-Dimethylpent-2-enoic Acid (Trimethyl Butenoic Acid) Decarboxylation->Product

Figure 1: Knoevenagel-Doebner synthesis of trimethyl butenoic acid.

Physical Properties

Understanding the physical properties of trimethyl butenoic acid is essential for downstream processing, purification, and formulation. Due to its hydrophobic tert-butyl tail and polar carboxylic head, it exhibits amphiphilic tendencies but remains predominantly lipophilic.

Quantitative Data Summary
PropertyValueReference / Notes
CAS Number 16666-45-8Specific to the (2E) isomer[1].
Molecular Weight 128.17 g/mol Calculated standard[1].
Appearance Colorless to pale yellow liquid/solidLow-melting solid; often a viscous liquid at room temp[1].
Melting Point ~ 35 °CRequires gentle warming for liquid transfer.
Boiling Point 126–134 °CCan be distilled under standard or slightly reduced pressure[2].
Solubility Soluble in organic solventsHigh solubility in EtOH, EtOAc, DCM; limited in H₂O[1].

Chemical Synthesis: The Knoevenagel-Doebner Protocol

The most robust and scalable method for synthesizing (E)-4,4-dimethylpent-2-enoic acid is the Knoevenagel condensation followed by a Doebner decarboxylation .

Mechanistic Rationale: We utilize pivalaldehyde (2,2-dimethylpropanal) and malonic acid. Piperidine acts as a base to deprotonate the malonic acid, forming an enolate that attacks the highly hindered carbonyl carbon of pivalaldehyde. Pyridine is used as both a solvent and a weak base to facilitate the subsequent thermal decarboxylation. The reaction is self-validating: the cessation of CO₂ gas evolution directly indicates the completion of the decarboxylation step.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 1.0 equivalent of malonic acid in anhydrous pyridine (approx. 3 volumes).

  • Reagent Addition: Add 1.1 equivalents of pivalaldehyde. Introduce a catalytic amount of piperidine (0.1 equivalents). Note: The reaction may be mildly exothermic upon base addition.

  • Reflux & Decarboxylation: Heat the mixture to 80–100 °C. Monitor the reaction via the gas bubbler. The evolution of CO₂ indicates the Doebner decarboxylation of the intermediate alkylidene malonic acid is occurring. Maintain heat until gas evolution completely ceases (typically 4–6 hours).

  • Acidification & Workup: Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution using 1M HCl until the pH reaches ~2. This ensures the product is fully protonated into its free carboxylic acid form, driving it into the organic phase.

  • Extraction: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual pyridine salts, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) to yield the pure (E)-isomer.

Workflow Step1 1. Reagent Mixing Pivalaldehyde + Malonic Acid in Pyridine/Piperidine Step2 2. Reflux Heat to 80-100°C Monitor CO2 evolution Step1->Step2 Step3 3. Acidification Cool & add 1M HCl to pH ~2 Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Crystallization or Vacuum Distillation Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing trimethyl butenoic acid.

Applications in Drug Development

Trimethyl butenoic acid is not just a structural curiosity; it is a highly functionalized warhead and linker component in modern pharmacology.

1. Kinase Inhibitors (e.g., BTK Inhibitors): The compound is frequently utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors[3]. The carboxylic acid is typically converted into an amide, linking the sterically demanding tert-butyl-alkene moiety to a pyrimidine or pyrazole core. The tert-butyl group acts as a "steric shield," preventing rapid cytochrome P450-mediated metabolism of the double bond, thereby increasing the drug's half-life.

2. Targeted Protein Degradation (PROTACs): Recent advancements in the degradation of the SWI/SNF chromatin remodeling complex subunit BRD9 rely on derivatives of this scaffold. For example, cyano-derivatives of 4,4-dimethylpent-2-enoic acid are synthesized to create bifunctional molecules that recruit E3 ligases. The rigid trans-geometry of the alkene ensures optimal vector projection between the target-binding warhead and the E3 ligase ligand, a critical factor in successful PROTAC ternary complex formation.

Applications Core Trimethyl Butenoic Acid Scaffold BTK BTK Inhibitors (Kinase Targeting) Core->BTK Amidation PROTAC PROTACs (e.g., BRD9 Degraders) Core->PROTAC Linker Attachment Metabolism Steric Shielding (Metabolic Stability) Core->Metabolism tert-Butyl Effect

Figure 3: Applications of trimethyl butenoic acid in modern drug design.

References

  • CymitQuimica. (2E)-4,4-Dimethyl-2-pentenoic acid (CAS 16666-45-8) Properties and Synonyms. Retrieved from 1

  • EvitaChem. Buy 4,4-Dimethyl-2-pentenoic acid (EVT-3556500) | Boiling Point Specifications. Retrieved from 2

  • bioRxiv. Experimental Methods Cell Culture & Models: Synthesis of (E)-2-cyano-4,4-dimethylpent-2-enoic acid and BRD9 PROTACs. Retrieved from

  • Google Patents (US20180305350A1). Tyrosine kinase inhibitors: Utilization of 4,4-dimethylpent-2-enoic acid in BTK inhibitor synthesis. Retrieved from 3

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis of Short-Chain Branched-Chain Acyl-CoAs and their Corresponding Acids

Abstract This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the formation of key trimethylated butenoic acid isomers and related short-chain branched fatty acids, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the formation of key trimethylated butenoic acid isomers and related short-chain branched fatty acids, including 3-methyl-2-butenoic acid, angelic acid, and tiglic acid. These compounds, and their activated acyl-CoA counterparts, are pivotal intermediates in cellular metabolism and serve as precursors for a diverse array of biologically active natural products with significant pharmaceutical potential. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic machinery, regulatory mechanisms, and experimental methodologies essential for studying and engineering these metabolic routes. By elucidating the causal logic behind experimental designs and providing robust, validated protocols, this guide aims to empower the scientific community to harness these pathways for novel therapeutic and biotechnological applications.

Introduction: The Significance of Short-Chain Branched Acyl-CoAs

Short-chain branched-chain fatty acids and their acyl-CoA esters represent a critical node in cellular metabolism, primarily originating from the catabolism of branched-chain amino acids (BCAAs) such as leucine and isoleucine. While often viewed as intermediates in degradative pathways, these molecules are also valuable precursors for the biosynthesis of a wide range of secondary metabolites. For instance, the angelic acid moiety is an essential component of numerous natural products with demonstrated anti-inflammatory and anti-cancer properties.[1][2] The limited availability of these compounds from natural sources, coupled with the complexities of chemical synthesis, has spurred significant interest in understanding and engineering their microbial production.[1][2]

This guide will focus on the core biosynthetic pathways that generate key C5 building blocks, including 3-methylcrotonyl-CoA, angeloyl-CoA, and tiglyl-CoA, and their corresponding free acids. A thorough understanding of these pathways is fundamental for metabolic engineering efforts aimed at overproducing valuable angelates and other related compounds in tractable microbial hosts like Saccharomyces cerevisiae.[1]

Core Biosynthetic Pathways

The biosynthesis of trimethylated butenoic acid isomers and related compounds is intricately linked to the catabolism of the branched-chain amino acids L-leucine and L-isoleucine. These pathways involve a series of enzymatic reactions that convert the initial amino acid into a key branched-chain acyl-CoA intermediate.

Leucine Catabolism: The Gateway to 3-Methyl-2-Butenoic Acid

The primary metabolic route for the synthesis of 3-methyl-2-butenoic acid (also known as senecioic acid) is the degradation of L-leucine.[3] This pathway culminates in the production of acetyl-CoA and acetoacetate, with 3-methylcrotonyl-CoA serving as a key intermediate that can be hydrolyzed to form the free acid.[3]

The key enzymatic steps are as follows:

  • Transamination of L-Leucine: The pathway is initiated by the reversible transamination of L-leucine to α-ketoisocaproate (KICA), a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).[3]

  • Oxidative Decarboxylation of α-Ketoisocaproate: KICA then undergoes irreversible oxidative decarboxylation to yield isovaleryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3]

  • Dehydrogenation of Isovaleryl-CoA: Isovaleryl-CoA is subsequently dehydrogenated to form 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD).[3]

  • Hydrolysis of 3-Methylcrotonyl-CoA: In the final step leading to the free acid, 3-methylcrotonyl-CoA is hydrolyzed to 3-methyl-2-butenoic acid. This reaction is catalyzed by a thioesterase. While the specific thioesterase responsible for this conversion is not definitively identified in all organisms, various thioesterases have been shown to act on acyl-CoA substrates.[3]

It is important to note that in the primary leucine degradation pathway, 3-methylcrotonyl-CoA is typically further carboxylated by 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.[3] A deficiency in this enzyme leads to the accumulation of 3-methylcrotonyl-CoA and its derivatives, including 3-methyl-2-butenoic acid.[3]

Leucine_Catabolism Leucine L-Leucine KICA α-Ketoisocaproate Leucine->KICA BCAT Isovaleryl_CoA Isovaleryl-CoA KICA->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methyl_Butenoic_Acid 3-Methyl-2-Butenoic Acid Methylcrotonyl_CoA->Methyl_Butenoic_Acid Thioesterase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC

Figure 1. Leucine catabolism pathway leading to 3-methyl-2-butenoic acid.

Isoleucine Catabolism: The Origin of Angelic and Tiglic Acids

The biosynthesis of angelic acid and its trans-isomer, tiglic acid, is embedded within the catabolism of L-isoleucine.[4] This pathway generates tiglyl-CoA, which can then be isomerized to angeloyl-CoA, the direct precursor to angelic acid.[4]

The proposed enzymatic steps are as follows:

  • Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT), to form (S)-3-methyl-2-oxopentanoate.[4]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC), to produce (S)-2-methylbutanoyl-CoA.[4]

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated to form tiglyl-CoA.

  • Isomerization: The key step in the formation of the angelate precursor is the isomerization of tiglyl-CoA to angeloyl-CoA.

  • Hydrolysis: Finally, angeloyl-CoA is hydrolyzed by a thioesterase to yield angelic acid.

Tiglic acid can be formed through the hydrolysis of tiglyl-CoA.[5] It has been demonstrated in the carabid beetle Pterostichus californicus that tiglic acid is biosynthesized from isoleucine via 2-methylbutyric acid.[5]

Isoleucine_Catabolism Isoleucine L-Isoleucine Oxopentanoate (S)-3-Methyl-2-oxopentanoate Isoleucine->Oxopentanoate BCAT Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Oxopentanoate->Methylbutanoyl_CoA BCKDC Tiglyl_CoA Tiglyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA Dehydrogenase Angeloyl_CoA Angeloyl-CoA Tiglyl_CoA->Angeloyl_CoA Isomerase Tiglic_Acid Tiglic Acid Tiglyl_CoA->Tiglic_Acid Thioesterase Angelic_Acid Angelic Acid Angeloyl_CoA->Angelic_Acid Thioesterase Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_invivo Metabolic Flux Analysis Purification Enzyme Purification Assay Reaction Assay Purification->Assay Analysis_invitro Kinetic Analysis Assay->Analysis_invitro Labeling Stable Isotope Labeling Extraction Metabolite Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Flux_Calc Flux Calculation LCMS->Flux_Calc

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Foundational

Pharmacokinetic Properties and Design Principles of Trimethyl Butenoic Acid Derivatives as Reversible Covalent Warheads

Executive Summary Trimethyl butenoic acid (specifically 4,4-dimethylpent-2-enoic acid) and its α-cyano derivatives (e.g., 2-cyano-4,4-dimethylpent-2-enoic acid) have emerged as foundational building blocks in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl butenoic acid (specifically 4,4-dimethylpent-2-enoic acid) and its α-cyano derivatives (e.g., 2-cyano-4,4-dimethylpent-2-enoic acid) have emerged as foundational building blocks in the design of Reversible Covalent Kinase Inhibitors (RCKIs) and Targeted Protein Degradation (TPD) chimeras[1]. By functioning as α-cyanoacrylamide warheads, these derivatives solve a critical bottleneck in covalent drug discovery: they decouple prolonged target residence time from the idiosyncratic toxicities associated with permanent protein haptenization[2]. This technical guide explores the chemical causality, pharmacokinetic (PK) optimization, and self-validating experimental workflows required to develop these advanced therapeutics.

The Chemical Biology of Reversible Covalent Binding

Historically, irreversible covalent inhibitors (such as the acrylamide-based drug ibrutinib) permanently modify both target and off-target proteins via a Michael addition to cysteine residues[2]. While highly potent, this irreversibility leads to the accumulation of off-target adducts, increasing the risk of immunogenicity and systemic toxicity[3].

Derivatives of trimethyl butenoic acid overcome this by incorporating an electron-withdrawing nitrile group at the α-position of the acrylamide.

  • The Causality of Reversibility: The nitrile group redistributes charge density, decreasing the negative charge around the olefin. This not only improves the susceptibility of the β-carbon to nucleophilic attack by target thiolates (e.g., BTK Cys481 or KRAS G12C) but critically increases the acidity of the resulting α-proton[4].

  • Mass Action Dynamics: This increased acidity facilitates a retro-Michael reaction. Because off-target proteins lack the highly specific non-covalent binding pockets of the primary target, the koff​ for off-target adducts is extremely fast. The drug rapidly dissociates from off-targets, governed by the law of mass action, while maintaining a prolonged residence time on the intended target[5].

G Drug Cyanoacrylamide Warhead Complex Reversible Covalent Complex Drug->Complex k_on (High Affinity) OffComplex Transient Off-Target Adduct Drug->OffComplex k_on (Low Affinity) Target Target Protein (e.g., BTK Cys481) Target->Complex OffTarget Off-Target Protein OffTarget->OffComplex Complex->Drug k_off (Slow) OffComplex->Drug k_off (Fast)

Fig 1: Mass action kinetics of reversible covalent cyanoacrylamide warheads.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling

The primary PK advantage of trimethyl butenoic acid derivatives is their ability to maintain target suppression long after the free drug has been cleared from systemic circulation. However, this class of molecules faces a unique metabolic liability: retro-Knoevenagel hydrolysis .

Overcoming Hydrolytic Susceptibility

Under aqueous physiological conditions, standard α-cyanoacrylamides can undergo undesired retro-Knoevenagel hydrolysis, cleaving the warhead and prematurely terminating the drug's half-life[6]. This instability complicates in vivo PK profiling.

Recent structural activity relationship (SAR) breakthroughs have demonstrated that substituting the warhead with specific bulky or electronically tuned moieties—such as the dimethoxyphenyl cyanoacrylamide (DiMe) motif—sterically shields the electrophilic center[7]. This modification grants the warhead near-complete hydrolytic stability for over a week in vivo without sacrificing its reversible thiol reactivity, drastically improving oral bioavailability and systemic half-life[6].

Quantitative PK Data Summary

The following table summarizes the pharmacokinetic evolution from irreversible acrylamides to next-generation stabilized cyanoacrylamides:

PK/PD ParameterIrreversible Acrylamide (e.g., Ibrutinib)Standard Cyanoacrylamide (e.g., Rilzabrutinib)Next-Gen DiMe-Cyanoacrylamide
Covalent Mechanism Irreversible Michael AdditionReversible Michael AdditionReversible Michael Addition
Aqueous Stability HighModerate (Prone to Hydrolysis)High (Sterically Shielded)
Target Residence Time Permanent (Until Protein Turnover)Tunable (Minutes to Days)Tunable (Extended)
Plasma Half-Life ( t1/2​ ) 4 - 6 hours3 - 5 hours> 24 hours
Off-Target Toxicity Risk High (Haptenization)Low (Mass Action Dissociation)Low (Mass Action Dissociation)

Self-Validating Experimental Workflows

To rigorously evaluate trimethyl butenoic acid derivatives, researchers must utilize self-validating protocols that isolate specific kinetic variables.

Protocol 1: Synthesis of the α-Cyanoacrylamide Warhead
  • Causality & Design: The Knoevenagel condensation between 2-cyanoacetic acid and pivalaldehyde requires a basic catalyst to drive the formation of the α,β-unsaturated system. The bulky tert-butyl group from pivalaldehyde ensures the exclusive formation of the thermodynamic (E)-isomer due to steric hindrance[8].

  • Step-by-Step Methodology:

    • Dissolve 2-cyanoacetic acid (1.0 eq) and pivalaldehyde (1.5 eq) in ethanol.

    • Add piperidine (2.0 eq) as a basic catalyst.

    • Stir the reaction mixture at 100 °C for 16 hours under reflux.

    • Concentrate the mixture under reduced pressure, add water (10 mL), and acidify with 1.5 N HCl to pH ~2 to precipitate the product.

    • Extract with ethyl acetate (2x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation: Analyze the crude material via LC-MS to confirm the mass (m/z = 153.2 [M]+). Conduct ¹H NMR (CDCl₃) to verify the vinylic proton shift (δ 7.72 ppm), which confirms the strict (E)-geometry required for optimal target pocket insertion[8].

Protocol 2: In Vitro Washout Assay for Target Residence Time
  • Causality & Design: Traditional IC₅₀ assays fail to capture the kinetic dimension of covalent inhibitors. A washout assay decouples the biochemical residence time from the plasma half-life, proving that sustained target engagement is driven by the slow koff​ of the reversible covalent bond, rather than continuous drug exposure[9].

  • Step-by-Step Methodology:

    • Plate target-expressing cells (e.g., Ramos B cells for BTK) and treat parallel cohorts with 1 μM of the cyanoacrylamide derivative, an irreversible control (e.g., Ibrutinib), and a DMSO vehicle control for 1 hour.

    • Centrifuge the cells, discard the drug-containing media, and wash the cell pellet three times with warm, compound-free PBS to remove all unbound drug.

    • Resuspend cells in compound-free media and incubate at 37 °C.

    • Harvest cell aliquots at 0, 4, 8, and 24 hours post-washout.

    • Lyse cells using a NanoGlo Lytic Endpoint assay buffer and quantify target occupancy via a specific probe-competition assay[8].

  • Self-Validation: The irreversible control must show ~100% occupancy across all time points (validating that the washout was effective and new protein synthesis is negligible within the timeframe). The cyanoacrylamide derivative should show a time-dependent recovery of free protein, directly yielding the dissociation half-life ( t1/2​ )[9].

Workflow Syn 1. Warhead Synthesis (Knoevenagel Condensation) Stab 2. Hydrolytic Stability Assay (Aqueous Buffer, LC-MS) Syn->Stab Validated Warhead Bind 3. Target Engagement (Washout Assay) Stab->Bind Stable Candidates PK 4. In Vivo PK Profiling (Clearance & Bioavailability) Bind->PK High Residence Time

Fig 2: Self-validating experimental workflow for PK/PD profiling of warheads.

References

  • Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society. 6[6]

  • Synthesized chemical component helps cancer drugs remain stable in water. National Cancer Institute (Cancer.gov). 7[7]

  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis / PMC. 10[3]

  • Targeting Biomolecules with Reversible Covalent Chemistry. NIH PMC. 2[2]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. 5[5]

  • Advances in reversible covalent kinase inhibitors. NIH PMC. 4[4]

  • Reversible covalent BTK inhibitors based on inverted cyanoacrylamides. ResearchGate. 9[9]

  • WO2024057021A1 - Compounds for targeted protein degradation. Google Patents. 1[1]

  • Experimental Methods Cell Culture & Models. bioRxiv. 8[8]

Sources

Exploratory

in vitro metabolism of trimethyl butenoic acid

An In-Depth Technical Guide to the In Vitro Metabolism of Trimethyl Butenoic Acid Executive Summary Trimethyl butenoic acid (TMBA), structurally represented by isomers such as 4,4-dimethylpent-2-enoic acid, is a branched...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Trimethyl Butenoic Acid

Executive Summary

Trimethyl butenoic acid (TMBA), structurally represented by isomers such as 4,4-dimethylpent-2-enoic acid, is a branched-chain, α,β -unsaturated short-chain carboxylic acid. In the context of drug design and xenobiotic metabolism, the presence of a carboxylic acid moiety paired with an unsaturated aliphatic chain presents distinct metabolic liabilities. This whitepaper provides a comprehensive, mechanistically grounded framework for evaluating the in vitro biotransformation of TMBA, focusing on Phase I oxidation, Phase II acyl glucuronidation, and atypical lipid metabolism pathways.

Mechanistic Pathways & Metabolic Liabilities

Phase II: UGT-Mediated Acyl Glucuronidation (The Primary Liability)

The most critical metabolic clearance pathway for carboxylic acid-containing xenobiotics is Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1]. UGTs catalyze the transfer of glucuronic acid to the carboxylate moiety of TMBA, forming a 1-O- β -acyl glucuronide (AG).

The Causality of Toxicity: Acyl glucuronides are not merely stable excretion products; they are electrophilic intermediates. The electron-withdrawing nature of the glucuronic acid, exacerbated by the adjacent α,β -unsaturation in TMBA, increases the reactivity of the ester bond. This reactivity drives intramolecular acyl migration (yielding 2-, 3-, and 4-O-acyl isomers) or direct transacylation with nucleophilic residues (e.g., lysine) on hepatic proteins[2]. This covalent protein binding is a well-documented initiating event for idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[3].

Phase I: CYP450 Regioselective Oxidation

While the carboxyl group dictates Phase II metabolism, the aliphatic tail is subjected to Cytochrome P450 (CYP450) mediated oxidation. The Causality of Regioselectivity: The bulky tert-butyl-like trimethyl group at the terminal end of TMBA sterically shields the aliphatic carbons from standard ω -hydroxylation. Consequently, CYP enzymes (such as CYP3A4 and CYP2C9) are forced to target the more accessible α,β -double bond, leading to epoxidation. Because epoxides are highly reactive electrophiles, in vitro assays must incorporate nucleophilic trapping agents (like glutathione) to capture these transient species before they covalently bind to microsomal proteins.

Atypical Lipid Metabolism: Peroxisomal β -Oxidation

Because TMBA structurally mimics a branched-chain fatty acid, it can be activated into a CoA-thioester by acyl-CoA synthetases. The Causality of Compartmentalization: Standard straight-chain fatty acids undergo mitochondrial β -oxidation. However, the bulky trimethyl branching of TMBA sterically hinders mitochondrial enzymes. Therefore, TMBA requires peroxisomal processing. Intracellular transport proteins, specifically Liver Fatty Acid Binding Protein (L-FABP) and Sterol Carrier Protein (SCP-x), are absolutely required to shuttle these sterically hindered lipids into the peroxisome for initial oxidative cleavage[4].

G TMBA Trimethyl Butenoic Acid (TMBA) CYP CYP450 Oxidation (NADPH-dependent) TMBA->CYP UGT UGT Conjugation (UDPGA-dependent) TMBA->UGT LIPID Acyl-CoA Synthetase (Peroxisomal) TMBA->LIPID EPOX Epoxide Intermediate (Reactive Electrophile) CYP->EPOX Epoxidation AG 1-O-beta-Acyl Glucuronide (Reactive Ester) UGT->AG Glucuronidation COA TMBA-CoA Thioester LIPID->COA ATP, CoA GSH GSH Adduct (Stable Trapped Metabolite) EPOX->GSH +GSH Trapping MIG Acyl Migration / Protein Adducts (Toxicity Pathway) AG->MIG Transacylation BETA Beta-Oxidation Products COA->BETA SCP-x / L-FABP

Figure 1: In vitro metabolic pathways of TMBA highlighting Phase I, Phase II, and lipid metabolism.

Experimental Protocols: Self-Validating In Vitro Systems

To accurately map the clearance ( CLint​ ) and metabolite profile of TMBA, a robust in vitro trapping assay using Human Liver Microsomes (HLMs) is required. The following protocol is engineered as a self-validating system to prevent false positives/negatives.

Protocol: HLM Stability and Reactive Metabolite Trapping

Objective: Quantify the degradation half-life of TMBA and trap reactive epoxides and acyl glucuronides[5].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pore Formation (Critical for UGTs): Pre-incubate HLMs (1 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal (interior) side of the endoplasmic reticulum membrane. Alamethicin forms pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the enzyme. Omitting this step results in artificially low glucuronidation rates.

  • Substrate & Trapping Agent Addition: Spike TMBA to a final concentration of 10 µM (keep organic solvent 0.1% v/v to prevent CYP inhibition). Add 5 mM Glutathione (GSH) to the mixture.

    • Causality: GSH acts as a surrogate nucleophile, attacking transient epoxides and stabilizing reactive acyl glucuronides, allowing them to be detected via Mass Spectrometry rather than lost to covalent binding with the HLM proteins.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a dual-cofactor cocktail: 1 mM NADPH (to activate CYPs) and 2 mM UDPGA (to activate UGTs).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Self-Validation: The 0-minute time point establishes the 100% baseline MS signal. A parallel minus-cofactor (-NADPH/-UDPGA) control must be run simultaneously. If TMBA degrades in the minus-cofactor control, it indicates chemical instability rather than enzymatic metabolism.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (LC-HRMS) analysis.

G Prep Sample Prep HLM + Alamethicin Incub Incubation (37°C) +TMBA, NADPH, UDPGA, GSH Prep->Incub Quench Quenching Ice-cold ACN + IS Incub->Quench Centrifuge Centrifugation 15,000 x g, 4°C Quench->Centrifuge LCMS LC-HRMS Data Acquisition Centrifuge->LCMS

Figure 2: Self-validating in vitro experimental workflow for TMBA metabolite identification.

Data Presentation: Expected Metabolite Profile

High-Resolution Mass Spectrometry (HRMS) allows for the precise identification of TMBA metabolites based on exact mass shifts ( Δm/z ). The table below summarizes the quantitative targets for the LC-HRMS data analysis pipeline.

MetaboliteBiotransformation PathwayPrimary Enzyme SystemExpected Mass Shift ( Δm/z )Reactivity / Biological Consequence
TMBA (Parent) N/AN/A0.0000Stable precursor
TMBA-Epoxide Epoxidation of C=C bondCYP450 (e.g., 3A4)+15.9949Highly Reactive (Electrophile)
TMBA-Acyl Glucuronide GlucuronidationUGT (e.g., 1A1, 2B7)+176.0321Reactive (Prone to Acyl Migration)
TMBA-GSH Adduct Glutathione ConjugationGST / Non-enzymatic+307.0838Stable (Successfully Trapped Epoxide)
TMBA-CoA ThioesterificationAcyl-CoA Synthetase+766.1010Intermediate for Peroxisomal β -oxidation

Sources

Foundational

Physicochemical Profiling of Trimethylbutenoic Acid: Molecular Weight, Boiling Point Kinetics, and Distillation Workflows

Abstract Trimethylbutenoic acid (TMBA) encompasses several sterically hindered, unsaturated carboxylic acid isomers—most notably 2,2,3-trimethyl-3-butenoic acid and 2,4,4-trimethyl-2-butenoic acid. These compounds serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Trimethylbutenoic acid (TMBA) encompasses several sterically hindered, unsaturated carboxylic acid isomers—most notably 2,2,3-trimethyl-3-butenoic acid and 2,4,4-trimethyl-2-butenoic acid. These compounds serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals. For drug development professionals and analytical chemists, precise knowledge of TMBA’s molecular weight and boiling point is essential for downstream purification, reaction kinetics modeling, and structural validation.

Molecular Weight and Structural Thermodynamics

All isomers of trimethylbutenoic acid share the molecular formula C₇H₁₂O₂ .

  • Calculated Molecular Weight: 128.17 g/mol

  • Monoisotopic Mass: 128.0837 Da

The presence of three methyl groups significantly alters the thermodynamic landscape of the molecule. In the liquid phase, carboxylic acids typically form strong hydrogen-bonded dimers. However, the steric bulk of the trimethyl substitution—particularly in the 2,2,3-trimethyl-3-butenoic acid isomer—partially disrupts this dimerization. This steric hindrance reduces the enthalpy of vaporization ( ΔHvap​ ) compared to linear heptenoic acids, directly impacting its boiling point and vapor pressure curve.

Boiling Point Kinetics and Phase Behavior

Determining the exact atmospheric boiling point of TMBA isomers is notoriously challenging due to their propensity for gas-phase unimolecular reactions and potential isomerization at high heat[1].

  • Atmospheric Boiling Point (760 mmHg): Predictive models and analogous isomeric data (such as 3,3-dimethyl-4-pentenoic acid) place the atmospheric boiling point of TMBA isomers between 198°C and 210°C [2].

  • Reduced Pressure Boiling Point: To preserve structural integrity, TMBA is almost exclusively distilled under vacuum. Historical and empirical data indicate that trimethylbutenoic acid derivatives, such as its methyl ester, boil at approximately 130°C at 10 mm pressure [3]. The free acid typically boils in the range of 105°C to 115°C at 10–15 mmHg .

Data Presentation: Physicochemical Summary Table 1: Physicochemical Properties of Trimethylbutenoic Acid (C₇H₁₂O₂)

PropertyValue / RangeAnalytical Method / Source
Molecular Formula C₇H₁₂O₂Mass Spectrometry (GC-MS)
Molecular Weight 128.17 g/mol Calculated
Boiling Point (760 mmHg) ~198 °C – 210 °CExtrapolated / EPI Suite[2]
Boiling Point (10 mmHg) 105 °C – 115 °CVacuum Distillation[3]
Density (20 °C) ~0.96 – 0.98 g/cm³Pycnometry
Thermal Stability Prone to isomerization >150°CDSC / TGA[1]
Experimental Methodology: Precision Vacuum Distillation and Boiling Point Validation

Because TMBA undergoes thermal degradation (decarboxylation or double-bond migration) at elevated temperatures, atmospheric distillation is strongly discouraged. The following self-validating protocol utilizes fractional vacuum distillation to determine the boiling point while purifying the compound.

Step-by-Step Protocol:

  • Apparatus Assembly: Set up a short-path fractional distillation apparatus equipped with a Vigreux column, a precision vacuum pump, and a digital manometer. Ensure all joints are sealed with high-vacuum grease.

  • Sample Preparation: Charge the distillation flask with crude trimethylbutenoic acid. Add PTFE boiling chips to prevent bumping.

  • Vacuum Equilibration: Gradually apply vacuum until the system stabilizes at exactly 10 mmHg.

    • Causality: Maintaining a strict 10 mmHg pressure is critical because a fluctuation of even 1 mmHg can shift the boiling point by 2-4°C, skewing thermodynamic data and risking thermal degradation.

  • Controlled Heating: Apply heat using a silicone oil bath. Increase the temperature at a rate of 2°C/min. Monitor the vapor temperature at the distillation head.

  • Fraction Collection: Discard the initial fore-run (containing residual solvents or low-boiling impurities). Collect the main fraction when the vapor temperature stabilizes between 105°C and 115°C.

  • Self-Validation (GC-MS): Analyze the main fraction using Gas Chromatography-Mass Spectrometry. The presence of a dominant molecular ion peak at m/z 128.17 confirms the molecular weight, while a single GC peak confirms that no thermal isomerization occurred during the boiling point determination.

Thermodynamic Validation Workflow

The logical relationship between thermal control, vacuum application, and structural validation is mapped below.

G Start Crude Trimethylbutenoic Acid (MW: 128.17 g/mol) VacDist Fractional Vacuum Distillation (Set to 10 mmHg) Start->VacDist TempControl Thermal Monitoring (Keep bath <140°C to prevent degradation) VacDist->TempControl Apply Heat Fractions Collect Main Fraction (Vapor Temp: 105-115°C) TempControl->Fractions Vapor Reaches BP Validation GC-MS Validation (Confirm m/z 128.17 & Isomeric Purity) Fractions->Validation Aliquot Sampling

Workflow for the vacuum distillation and validation of trimethylbutenoic acid.

Conclusion

For researchers working with trimethylbutenoic acid, relying on atmospheric boiling points is a procedural pitfall. The molecular weight of 128.17 g/mol combined with the steric bulk of the trimethyl groups dictates a specific thermodynamic behavior. By utilizing vacuum distillation (10 mmHg at ~105-115°C), scientists can accurately determine the boiling point while preserving the structural and isomeric integrity of the carboxylic acid for downstream pharmaceutical applications.

References
  • Title: 3,3-DIMETHYL-4-PENTENOIC ACID (7796-73-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL: [Link]

  • Title: Full text of "Journal of the Chemical Society" (Products extracted from Solanum sodomaeum. II) Source: Internet Archive URL: [Link]

  • Title: Kinetic data on gas phase unimolecular reactions Source: GovInfo / National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for trimethyl butenoic acid

Application Note: Synthesis and Characterization of (E)-4,4-Dimethylpent-2-enoic Acid Introduction and Nomenclature Clarification In organic synthesis, the trivial name "trimethyl butenoic acid" is frequently used in che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of (E)-4,4-Dimethylpent-2-enoic Acid

Introduction and Nomenclature Clarification

In organic synthesis, the trivial name "trimethyl butenoic acid" is frequently used in chemical databases as a synonym for (E)-4,4-dimethylpent-2-enoic acid (PubChem CID 23375)[1]. This α,β -unsaturated carboxylic acid serves as a highly versatile building block, particularly in the synthesis of targeted protein degradation molecules (PROTACs) and complex pharmaceutical intermediates[2].

This application note details a highly reproducible, scalable protocol for synthesizing (E)-4,4-dimethylpent-2-enoic acid via a Doebner-modified Knoevenagel condensation.

Mechanistic Rationale and Workflow

The synthesis relies on the condensation of pivaldehyde (2,2-dimethylpropanal) with malonic acid.

Causality in Reagent Selection:

  • Piperidine (Catalyst): Acts as a nucleophilic organocatalyst, forming a reactive iminium ion intermediate with pivaldehyde, which significantly lowers the activation energy for the nucleophilic attack by malonic acid.

  • Pyridine (Solvent/Base): Deprotonates malonic acid to form the reactive enolate. Furthermore, pyridine facilitates the subsequent decarboxylation step.

  • Thermal Decarboxylation: Heating the reaction to reflux drives the elimination of carbon dioxide from the alkylidenemalonic acid intermediate. The steric bulk of the tert-butyl group exclusively dictates the formation of the thermodynamically favored (E)-isomer[3].

G A Pivaldehyde + Malonic Acid B Knoevenagel Condensation (Pyridine/Piperidine) A->B C Alkylidenemalonic Acid Intermediate B->C D Decarboxylation (Reflux, -CO2) C->D E (E)-4,4-Dimethylpent- 2-enoic acid D->E

Caption: Logical workflow of the Doebner-modified Knoevenagel condensation and decarboxylation.

Quantitative Data and Reagent Specifications

To ensure a self-validating system, researchers must strictly adhere to the stoichiometric ratios provided below. The slight excess of malonic acid ensures complete consumption of the volatile pivaldehyde.

ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
Pivaldehyde86.131.008.61 g (100 mmol)Electrophile
Malonic Acid104.061.2012.49 g (120 mmol)Nucleophile
Pyridine79.103.0024.2 mLSolvent / Base
Piperidine85.150.050.5 mL (5 mmol)Catalyst

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is flushed with nitrogen to prevent oxidative degradation of the aldehyde.

  • Addition: Add malonic acid (12.49 g, 120 mmol) to the flask, followed by pyridine (24.2 mL). Stir at ambient temperature until the malonic acid is partially dissolved.

  • Catalysis: Inject piperidine (0.5 mL, 5 mmol) into the stirring mixture.

  • Electrophile Introduction: Slowly add pivaldehyde (8.61 g, 100 mmol) dropwise over 5 minutes. Note: A mild exotherm may be observed as the iminium intermediate forms.

Phase 2: Condensation and Decarboxylation 5. Heating: Submerge the flask in an oil bath and gradually increase the temperature to 100–110 °C. 6. Monitoring: Maintain reflux for 4 to 6 hours. The reaction progress can be visually validated by the evolution of CO2​ gas bubbles. The reaction is deemed complete when gas evolution ceases.

Phase 3: Workup and Isolation 7. Cooling & Acidification: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully acidify the mixture by adding cold 6M HCl dropwise until the pH reaches 1-2. Causality: Acidification is critical to protonate the pyridine (rendering it water-soluble as a chloride salt) and to ensure the target product is in its free carboxylic acid form for organic extraction. 8. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate ( 3×50 mL). 9. Washing: Wash the combined organic layers with distilled water ( 2×30 mL) and saturated aqueous NaCl (brine, 30 mL) to remove residual pyridine and trace water. 10. Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude brownish oil[3].

Phase 4: Purification and Validation 11. Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the pure (E)-4,4-dimethylpent-2-enoic acid. 12. Analytical Validation: Validate the structural integrity via 1 H NMR (CDCl 3​ ). The presence of the tert-butyl group and the trans-alkene geometry is confirmed by the following shifts: * δ 10.99 (br s, 1H, -COOH) * δ 7.08 (d, J = 15.8 Hz, 1H, -HC=C-C=O) — The large coupling constant (15.8 Hz) strictly validates the (E)-stereochemistry.[3] * δ 5.75 (d, J = 15.8 Hz, 1H, -C=CH-C=O)[3] * δ 1.08 (s, 9H, 3x H 3​ C-C)[3]

References

  • National Center for Biotechnology Information. "4,4-Dimethylpent-2-enoic acid" PubChem Compound Summary for CID 23375. Available at:[Link]

  • W. K. et al. "Compounds for targeted protein degradation" Google Patents (WO2024057021A1).
  • J. M. et al. "Application of chiral ligands: carbohydrates, nucleosides- lanthanides and other Lewis acid complexes to control regio- and enantioselectivity of 1,3-dipolar cycloaddition of nitrile oxides to selected alkenes" RSC Advances. Available at:[Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Trimethylbutenoic Acid

Abstract Trimethylbutenoic acid (TMBA) and its isomeric derivatives (e.g., 4,4,4-trimethyl-2-butenoic acid) are critical α,β -unsaturated carboxylic acid intermediates used in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Trimethylbutenoic acid (TMBA) and its isomeric derivatives (e.g., 4,4,4-trimethyl-2-butenoic acid) are critical α,β -unsaturated carboxylic acid intermediates used in the synthesis of complex active pharmaceutical ingredients (APIs). Developing a robust analytical method for TMBA requires navigating its dual physicochemical nature: a hydrophobic aliphatic moiety and a polar, ionizable carboxylic headgroup. This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, engineered to deliver high-resolution quantification suitable for routine Quality Control (QC) and drug development workflows.

Method Development Rationale (The "Why")

As a Senior Application Scientist, I approach method development not merely as a sequence of parameters, but as a physicochemical puzzle. Every choice in the chromatographic system must be driven by the analyte's molecular properties.

Stationary Phase and Ion Suppression Mechanism

TMBA is a moderately polar compound with a carboxylic acid functional group (estimated pKa ~4.5–4.8). If the mobile phase pH is near or above its pKa, the molecule ionizes into a carboxylate anion. This ionization leads to poor retention on a hydrophobic stationary phase and severe peak tailing due to secondary interactions with residual silanols on the silica support.

To ensure robust retention and sharp peak symmetry, ion suppression is mandatory. By utilizing an acidic mobile phase—specifically 0.1% Formic Acid in water (pH ~2.7)—we force TMBA into its fully protonated (neutral) state. In this neutral state, the long C18 chains of an octadecylsilane column provide adequate and reproducible hydrophobic retention for unsaturated carboxylic acids[1][2].

Mechanism A TMBA (Ionized) High pH (> pKa) Poor C18 Retention B Ion Suppression Add 0.1% Formic Acid A->B C TMBA (Protonated) Low pH (< pKa) Strong C18 Retention B->C

Effect of acidic mobile phase on TMBA ionization and retention.

Detector Optimization

Due to the conjugated α,β -unsaturated double bond, TMBA exhibits a strong π→π∗ transition, making it highly sensitive to UV detection. A detection wavelength of 215–220 nm provides an optimal signal-to-noise ratio while remaining safely above the UV cutoff of the acetonitrile organic modifier[3].

Experimental Protocols (The "How")

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating rigorous System Suitability Testing (SST) criteria, analysts can ensure that day-to-day variations in column chemistry or mobile phase preparation do not compromise data integrity.

Reagents and Materials
  • Analyte: Trimethylbutenoic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Formic Acid (FA), and Milli-Q Water (18.2 M Ω⋅ cm).

  • Diluent: 50:50 (v/v) Water:Acetonitrile. Causality Note: Matching the diluent to the initial gradient conditions prevents the "solvent effect," where injecting a sample in 100% strong solvent causes premature analyte migration and peak distortion at the column head.

Step-by-Step Sample Preparation Workflow
  • Stock Solution Preparation: Accurately weigh 10.0 mg of TMBA standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of the diluent (50:50 Water:ACN) and sonicate for 5 minutes until fully dissolved.

  • Volume Adjustment: Bring to volume with the diluent to achieve a stock concentration of 1000 µg/mL.

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3 µmHigh efficiency for low-molecular-weight acids.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization (pH ~2.7)[2].
Mobile Phase B 100% AcetonitrileLower UV cutoff and lower backpressure than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°CReduces solvent viscosity, improving mass transfer and peak shape.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 215 nmCaptures the maximum absorbance of the conjugated double bond[3].

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial hold (Polar impurity wash)
2.09010Isocratic hold
10.01090Linear gradient (Analyte elution)
12.01090High organic wash (Hydrophobic clearance)
12.19010Return to initial conditions
17.09010Column re-equilibration
System Suitability Testing (SST)

Before analyzing unknown samples, inject the 100 µg/mL working standard six times. The system is deemed "fit for purpose" only if:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor (Tf): 1.5 (Ensures complete ion suppression)

  • Theoretical Plates (N): 5,000

Method Validation (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle[4]. The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a risk-based approach to analytical procedure development[4].

Workflow A 1. Target Analyte Profiling Trimethylbutenoic Acid (TMBA) B 2. Column & Mobile Phase Selection C18 Column + Acidic Buffer A->B pKa & LogP Analysis C 3. Chromatographic Optimization Gradient, Flow Rate, Temperature B->C Peak Shape & Resolution D 4. Method Validation ICH Q2(R2) Compliance C->D Finalized Conditions E 5. Routine QA/QC Analysis System Suitability Testing (SST) D->E Fit for Purpose

HPLC-UV Method Development and Validation Lifecycle for TMBA.

Validation Summary Data

The reportable range is derived from the product specifications and depends on the analytical performance characteristics[5]. Below is a summary of the validation metrics confirming the method's reliability.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradation productsResolution ( Rs​ ) > 2.0 for all stress conditionsPass
Linearity Range Reportable range with suitable response[4]1.0 – 200 µg/mL ( R2 = 0.9998)Pass
Accuracy (Recovery) Closeness of agreement to true value98.5% – 101.2% across 3 concentration levelsPass
Repeatability Intra-assay precision (n=6)Peak Area RSD = 0.8%Pass
Intermediate Precision Inter-day precision (n=12, 2 analysts)Peak Area RSD = 1.2%Pass
LOD / LOQ Signal-to-noise ratio 3 (LOD) and 10 (LOQ)LOD = 0.1 µg/mL / LOQ = 0.3 µg/mLPass
Robustness Reliability under deliberate variationsUnaffected by ± 0.2 pH or ± 2°C variationsPass

Conclusion

By leveraging the physicochemical properties of trimethylbutenoic acid, this RP-HPLC-UV method utilizes targeted ion suppression to achieve superior chromatographic performance. The comprehensive step-by-step protocol and embedded System Suitability Testing ensure that the method is highly reproducible and self-validating. Fully compliant with ICH Q2(R2) guidelines, this analytical procedure is robustly equipped to support pharmaceutical synthesis monitoring, stability studies, and routine quality control.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org.
  • Analytical Chem Group Report | PDF | High Performance Liquid Chromatography. scribd.com.
  • Technical Support Center: Enhancing the Stability of 3-Methyl-2-butenoic Acid Derivatives. benchchem.com.
  • Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. nih.gov.

Sources

Method

Application Note: Trimethylbutenoic Acid Derivatives in Advanced Organic Synthesis

Executive Summary Trimethylbutenoic acid derivatives are highly specialized aliphatic building blocks utilized in complex organic synthesis, API impurity profiling, and transition-metal catalysis. The term primarily enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethylbutenoic acid derivatives are highly specialized aliphatic building blocks utilized in complex organic synthesis, API impurity profiling, and transition-metal catalysis. The term primarily encompasses two synthetically valuable structural isomers: 2,2,3-trimethyl-3-butenoic acid and 4,4,4-trimethyl-2-butenoic acid (tert-butylacrylic acid). This application note details the distinct reactivity profiles of these isomers, providing validated, step-by-step protocols for their use in Steglich esterifications (statin synthesis) and regioselective Heck couplings (photocaged neurotransmitters).

Structural Isomers and Reactivity Profiles

The position of the trimethyl moiety dictates the chemical behavior of the butenoic acid backbone. The quantitative and qualitative data distinguishing the two primary isomers are summarized below to guide appropriate reagent selection.

Property / Feature2,2,3-Trimethyl-3-butenoic acid4,4,4-Trimethyl-2-butenoic acid
CAS Number 4168-01-814328-01-9
Structural Motif Quaternary α-carbon, terminal alkeneγ-tert-butyl group, α,β-unsaturated
Molecular Weight 128.17 g/mol 128.17 g/mol
Primary Reactivity Nucleophilic esterification, epoxidationElectrophilic Michael addition, cross-coupling
Steric Environment Hindered carboxylate, accessible olefinAccessible carboxylate, highly hindered β-carbon
Key Application API Impurity Synthesis (Simvastatin)Transition-Metal Catalysis (Heck Coupling)

Application I: 2,2,3-Trimethyl-3-butenoic Acid in API Synthesis

Causality & Mechanistic Insight

In the pharmaceutical industry, 2,2,3-trimethyl-3-butenoic acid is a critical precursor for synthesizing reference standards of statin degradation products. Specifically, it is used to generate 3-Methylene Simvastatin (Simvastatin Impurity G) . The quaternary α-carbon perfectly mimics the 2,2-dimethylbutyrate side chain of the active pharmaceutical ingredient (API), while the terminal alkene provides a reactive handle for metabolic tracking or degradation studies. Due to the extreme steric hindrance at the α-position, standard Fischer esterification fails; thus, a carbodiimide-mediated Steglich esterification is required to drive the reaction forward via a highly reactive O-acylisourea intermediate.

Protocol 1: Steglich Esterification for Simvastatin Impurity Synthesis

Self-Validating System: This protocol incorporates in-process HPLC controls to prevent the accumulation of the unreactive N-acylurea byproduct, ensuring a self-correcting workflow.

  • Activation: Dissolve 2,2,3-trimethyl-3-butenoic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Coupling Reagents: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.3 eq) portion-wise, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea to form a reactive amide intermediate. This overcomes the steric bulk of the quaternary carbon that would otherwise block direct nucleophilic attack by the alcohol.

  • Substrate Addition: Slowly add the hydrolyzed statin core (lovastatin diol lactone derivative, 1.0 eq) dissolved in DCM.

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Pull a 50 µL aliquot, quench in methanol, and analyze via HPLC (UV 238 nm).

    • Validation: If conversion is <95%, add an additional 0.2 eq of DCC/DMAP. Do not proceed to workup until the statin core is fully consumed.

  • Workup: Filter the white precipitate (dicyclohexylurea, DCU) through a Celite pad. Wash the organic filtrate with 1M HCl, saturated NaHCO3, and brine to remove DMAP and residual acid.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the 3-Methylene Simvastatin reference standard.

G N1 Statin Core + 2,2,3-Trimethyl-3-butenoic acid N2 DCC / DMAP Activation (0°C to RT, DCM) N1->N2 N3 In-Process Control (IPC) HPLC: >95% Conversion N2->N3 N3->N2 Fail (Add Reagents) N4 Aqueous Workup (Remove DCU byproducts) N3->N4 Pass N5 Purification (Silica Gel Chromatography) N4->N5 N6 3-Methylene Simvastatin Impurity (Reference Standard) N5->N6

Workflow for the Steglich esterification of statin cores using 2,2,3-trimethyl-3-butenoic acid.

Application II: 4,4,4-Trimethyl-2-butenoic Acid in Transition-Metal Catalysis

Causality & Mechanistic Insight

4,4,4-Trimethyl-2-butenoic acid (tert-butylacrylic acid) is an exceptional electron-deficient olefin for palladium-catalyzed Heck couplings. It was notably utilized in the synthesis of DEAC450-Glu , a specialized caged neurotransmitter for optically selective two-photon uncaging at 900 nm . The massive steric bulk of the γ-tert-butyl group serves a dual purpose: it strictly dictates the regioselectivity of the carbopalladation step (forcing the palladium to insert at the less hindered α-position) and completely suppresses unwanted olefin polymerization under high-temperature catalytic conditions.

Protocol 2: Regioselective Heck Coupling

Self-Validating System: This protocol utilizes a ligand-free palladium acetate system stabilized by tetrabutylammonium chloride (Jeffery conditions), validated by TLC tracking of the fluorescent coumarin precursor.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the aryl bromide (e.g., 3-bromo-7-diethylaminocoumarin derivative, 1.0 eq), 4,4,4-trimethyl-2-butenoic acid (2.0 eq), Pd(OAc)2 (0.05 eq), LiCl (2.0 eq), NaHCO3 (2.5 eq), and Bu4NCl (1.0 eq).

  • Solvent & Degassing: Add anhydrous Dimethylformamide (DMF). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen.

    • Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, permanently stalling the catalytic cycle.

  • Heating & IPC: Heat the mixture to 90 °C. Monitor the reaction via TLC (visualized under 365 nm UV light).

    • Validation: The starting material coumarin will exhibit a distinct Rf shift and a visible change in fluorescence emission upon successful extension of the π-conjugation system.

  • Workup: Once complete (typically 12-16 hours), cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over MgSO4, concentrate, and purify via reverse-phase HPLC to isolate the purely trans-coupled product.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Carbo Carbopalladation (4,4,4-Trimethyl-2-butenoic acid) OxAdd->Carbo BetaElim β-Hydride Elimination Carbo->BetaElim Steric Control Product Coupled Product (trans-alkene) BetaElim->Product Base Base / Reductive Elimination Regenerates Pd(0) BetaElim->Base Base->Pd0

Catalytic cycle of Pd-catalyzed Heck coupling highlighting steric control by the tert-butyl group.

Conclusion

Trimethylbutenoic acids represent a masterclass in utilizing steric hindrance to drive chemical selectivity. Whether employing the quaternary α-carbon of 2,2,3-trimethyl-3-butenoic acid to synthesize sterically congested statin APIs, or leveraging the γ-tert-butyl group of 4,4,4-trimethyl-2-butenoic acid to direct palladium insertion, these reagents are indispensable tools for the advanced synthetic chemist.

References

  • Olson, J. P., Kwon, H. B., Takasaki, K. T., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. (2013). "Optically selective two-photon uncaging of glutamate at 900 nm". Journal of the American Chemical Society, 135(16), 5954–5957. URL:[Link][1]

Sources

Application

Application Note: Utilization of Trimethyl Butenoic Acid as a Precursor in Statin Drug Discovery and Impurity Profiling

Introduction and Rationale In the landscape of cardiovascular drug discovery, the structural evolution of statins has been driven by the need to maximize the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

In the landscape of cardiovascular drug discovery, the structural evolution of statins has been driven by the need to maximize the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. Simvastatin, a semisynthetic derivative of the naturally occurring fungal metabolite lovastatin, represents a milestone in this optimization. The critical structural modification involves the replacement of lovastatin's 2-methylbutyryl side chain with a more lipophilic 2,2-dimethylbutyryl group 1. This added steric bulk and hydrophobicity exponentially increase the molecule's binding affinity to the enzyme's active site 2.

However, the semi-synthetic production of simvastatin introduces complex regulatory challenges. During the direct methylation of lovastatin, side reactions generate structurally similar impurities. One of the most critical regulatory targets is 3-methylene simvastatin (Impurity G) , which features a 2,2,3-trimethyl-3-butenoate side chain. Under the International Council for Harmonisation (ICH) Q2/Q3 guidelines, any impurity present at levels >0.1% must be rigorously identified, synthesized, and qualified 1. Consequently, 2,2,3-trimethyl-3-butenoic acid has emerged as an indispensable precursor building block in the analytical laboratories of drug development professionals to synthesize these high-purity reference standards.

Mechanistic Insights: Causality of Precursor Formation

The industrial synthesis of simvastatin frequently employs a direct alkylation route. Lovastatin is treated with a strong metal amide base—typically lithium pyrrolidide, generated in situ from n-butyllithium and pyrrolidine at -45°C to -20°C—followed by the addition of methyl iodide (MeI) 3.

The Causality of the Side Reaction: The lithium pyrrolidide base selectively deprotonates the C2 position of the 2-methylbutyrate side chain, forming an amide enolate. While the primary pathway involves straightforward SN2 methylation by MeI to form the 2,2-dimethylbutyrate core, the highly basic conditions and steric hindrance can catalyze side reactions. These include over-alkylation followed by E2 elimination or the direct methylation of pre-existing unsaturated biosynthetic precursors present in the lovastatin fermentation broth. These processes yield the 2,2,3-trimethyl-3-butenoate side chain, generating Impurity G.

Because isolating this impurity from the crude API mixture is inefficient and yields low purity, the industry standard mandates synthesizing Impurity G de novo using 2,2,3-trimethyl-3-butenoic acid as the primary precursor.

Pathway Lovastatin Lovastatin API (2-methylbutyrate) Reagents n-BuLi / Pyrrolidine Methyl Iodide (MeI) Lovastatin->Reagents Simvastatin Simvastatin (2,2-dimethylbutyrate) Reagents->Simvastatin Direct Methylation (Target Pathway) ImpurityG Impurity G (2,2,3-trimethyl-3-butenoate) Reagents->ImpurityG Side Reaction (Elimination/Over-alkylation)

Caption: Mechanistic pathway of lovastatin methylation and butenoate impurity formation.

Experimental Protocols: Synthesis and Analytical Qualification

The following protocols outline the synthesis of the Impurity G reference standard using 2,2,3-trimethyl-3-butenoic acid and its subsequent analytical validation.

Protocol 1: Synthesis of 2,2,3-Trimethyl-3-butenoyl Chloride (Precursor Activation)

Causality: The free carboxylic acid must be converted to an acyl chloride to provide a highly electrophilic carbonyl carbon, enabling efficient esterification with the sterically hindered secondary alcohol of the statin core.

  • Setup: Charge an oven-dried, nitrogen-purged 100 mL round-bottom flask with 2,2,3-trimethyl-3-butenoic acid (1.0 eq, ~10 mmol).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C under continuous stirring.

  • Reflux: Heat the mixture to 65°C and reflux for 5 hours.

  • Self-Validation Check: The cessation of gas evolution (HCl and SO₂) indicates reaction completion.

  • Isolation: Remove excess SOCl₂ under reduced pressure to yield the crude acyl chloride. Use immediately in Protocol 2 to prevent hydrolysis.

Protocol 2: Coupling to the Monacolin J Core

Causality: Monacolin J contains multiple hydroxyl groups. The C11 and C13 hydroxyls must be protected (e.g., via trimethylsilylation) prior to acylation to ensure regioselective esterification at the C8 position.

  • Preparation: Dissolve protected Monacolin J (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) as an acid scavenger.

  • Acylation: Add the freshly prepared 2,2,3-trimethyl-3-butenoyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at ambient temperature for 12 hours.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the Monacolin J spot confirms complete acylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate the organic layer.

  • Deprotection: Deprotect the silyl groups using tetrabutylammonium fluoride (TBAF) in THF.

  • Purification: Purify the crude product via preparative HPLC to isolate 3-methylene simvastatin (Impurity G).

Protocol 3: RP-HPLC Method for Impurity Profiling

Causality: A reverse-phase C18 column is selected due to the lipophilic nature of statin molecules. The acidic mobile phase (0.1% H₃PO₄) suppresses the ionization of any residual free acids (like the β-hydroxy acid metabolite), ensuring sharp, symmetrical peaks 1.

  • Mobile Phase Preparation: Mix Acetonitrile and Water (80:20 v/v) with 0.1% orthophosphoric acid. Degas ultrasonically for 15 minutes.

  • System Setup: Set the column temperature to 25°C and the isocratic flow rate to 1.0 mL/min.

  • Injection: Inject 20 μL of the synthesized Impurity G reference standard (1 mg/mL in acetonitrile).

  • Detection: Record the chromatogram at 238 nm (the λmax for the conjugated diene system of the statin hexahydronaphthalene core).

Workflow Precursor 2,2,3-Trimethyl-3- butenoic Acid Activation Acyl Chloride Formation Precursor->Activation Coupling Coupling with Monacolin J Activation->Coupling Purification Prep-HPLC Purification Coupling->Purification Validation ICH Q2/Q3 Validation Purification->Validation

Caption: Experimental workflow for synthesizing and qualifying the trimethyl butenoic acid-derived standard.

Data Presentation

Table 1: RP-HPLC Method Parameters for Statin Impurity Profiling

Parameter Specification / Condition
Column C18 (150 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : Water (80:20 v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min (Isocratic)
Detection Wavelength 238 nm (UV)
Column Temperature Ambient (25°C)

| Injection Volume | 20 μL |

Table 2: Relative Retention Times (RRT) and System Suitability

Analyte Side Chain Moiety RRT Acceptance Criteria
Lovastatin 2-methylbutyrate 0.75 Resolution > 2.0
Simvastatin (API) 2,2-dimethylbutyrate 1.00 Tailing factor ≤ 1.5

| Impurity G | 2,2,3-trimethyl-3-butenoate | 1.18 | %RSD ≤ 2.0% |

References

  • Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities.Scientia Pharmaceutica (NIH PMC).
  • Simvastatin: Biological Production, Therapeutic Applications and Proposed Alternative Hypothesis for Biosynthesis.International Journal of Pharmaceutical Sciences Review and Research.
  • Process for manufacturing simvastatin and the novel intermediates (US6573392B1).

Sources

Method

Application Note: Comprehensive NMR Structural Elucidation of Trimethyl Butenoic Acid

Introduction & Context Trimethyl butenoic acid (specifically the E-4,4,4-trimethyl-2-butenoic acid isomer) is a highly sterically hindered, α,β-unsaturated carboxylic acid. In drug development, it is frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Trimethyl butenoic acid (specifically the E-4,4,4-trimethyl-2-butenoic acid isomer) is a highly sterically hindered, α,β-unsaturated carboxylic acid. In drug development, it is frequently utilized as a rigid linker or a precursor for introducing bulky tert-butyl groups into active pharmaceutical ingredients (APIs) to improve metabolic stability.

Accurate structural characterization of this intermediate is critical. The stereochemistry (E vs. Z isomerism) drastically alters the spatial geometry of the molecule, which can directly impact the pharmacological target binding profile of the final drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for atomic-level structural elucidation, providing unparalleled insights into molecular connectivity and conformation [1].

Mechanistic Causality & Experimental Design

To establish a self-validating structural profile, a multi-nuclear and multi-dimensional NMR approach is required. We do not merely acquire spectra; we design an interlocking web of experiments where each data point validates another.

  • 1D 1 H and 13 C NMR: These provide the foundational chemical shifts. The tert-butyl group acts as a perfect internal integration anchor (9H) because it appears as a sharp, unambiguous singlet. The scalar coupling ( 3JHH​ ) between the vinylic protons determines the stereochemistry. A J value of ~15.8 Hz confirms the trans (E) isomer, driven by the dihedral angle described by the Karplus equation, whereas a cis (Z) isomer would exhibit a smaller coupling of ~10–12 Hz [2].

  • 2D COSY (Correlation Spectroscopy): Validates the adjacent nature of the α and β vinylic protons through through-bond spin-spin coupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, differentiating the highly deshielded β-carbon from the α-carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical linchpin for structural assembly. It bridges the non-protonated quaternary carbons (the carbonyl and the tert-butyl central carbon) to the rest of the protonated spin system, confirming the complete skeletal connectivity [3].

Quantitative Data Presentation

The following table summarizes the theoretical and expected chemical shifts, multiplicities, and key 2D correlations for E-4,4,4-trimethyl-2-butenoic acid in CDCl 3​ at 298 K.

Position 1 H Shift (ppm)Multiplicity & J (Hz)Integration 13 C Shift (ppm)2D NMR Key Correlations (HMBC)
C1 (C=O) ---~172.0H-α ( 2J ), H-β ( 3J )
C2 (CH, α) 5.82Doublet, J=15.8 1H~118.5C1, C4
C3 (CH, β) 7.05Doublet, J=15.8 1H~158.2C1, C4, C5
C4 (C, quat) ---~33.5H-β ( 3J ), H-tBu ( 2J )
C5 (CH 3​ , tBu) 1.12Singlet9H~28.0C3, C4
OH (Acid) 11.50Broad Singlet1H--

Table 1: NMR assignments for E-4,4,4-trimethyl-2-butenoic acid. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

Experimental Protocols

Self-Validating System: Every step in this protocol includes a quality control checkpoint to ensure data integrity and trustworthiness.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the trimethyl butenoic acid sample for 1D 1 H and 2D NMR. If acquiring 1D 13 C NMR without a cryoprobe, increase the mass to 40–50 mg to overcome the low natural abundance of 13 C.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS provides an absolute zero reference to ensure chemical shift accuracy across different instruments and magnetic fields [2].

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

    • Checkpoint: Ensure the solution height is exactly 4.0 to 4.5 cm. Volumes outside this range will distort magnetic field homogeneity and degrade peak resolution.

Step 2: Instrument Setup and Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer and lock onto the deuterium frequency of CDCl 3​ .

  • Tuning (ATMA): Perform automated tuning and matching for both 1 H and 13 C channels.

    • Causality: Proper tuning maximizes the power transfer of radiofrequency (RF) pulses to the sample coil, optimizing the signal-to-noise ratio (SNR). This is especially critical for detecting the quaternary C1 and C4 carbons.

  • Shimming: Shim the magnetic field (Z1-Z5 gradients) until the lock level is maximized and stable.

    • Checkpoint: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is broader, re-shim the sample.

Step 3: Acquisition Parameters
  • 1D 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, 64k data points, spectral width of 15 ppm.

  • 1D 13 C NMR: 512–1024 scans, D1 of 2.0 seconds, with composite pulse proton decoupling (e.g., WALTZ-16) applied during acquisition to collapse C-H multiplets into sharp singlets.

  • 2D HSQC/HMBC: 128–256 increments in the indirect ( t1​ ) dimension, 4–8 scans per increment. Optimize the HMBC delay for a long-range coupling constant ( nJCH​ ) of 8 Hz.

Step 4: Data Processing and Validation
  • Fourier Transformation: Apply a line-broadening exponential window function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to FT to enhance SNR without sacrificing resolution.

  • Phase Correction: Perform zero-order and first-order phase correction to obtain purely absorptive Lorentzian line shapes.

  • Calibration & Integration: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm. Integrate the isolated tert-butyl singlet (~1.12 ppm) and set its exact value to 9.00.

    • Validation Checkpoint: The integrals for the α and β vinylic doublets must subsequently read exactly 1.00 ± 0.05. Any deviation indicates overlapping impurities or integration of the minor Z-isomer.

Visualizations

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Instrument Calibration (Lock, Tune, Shim) A->B C 1D NMR Acquisition (1H & 13C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing & FT (Phase & Baseline Correction) D->E F Structural Elucidation (Peak Assignment & Integration) E->F G Isomer Validation (E/Z Ratio via J-Coupling) F->G

Caption: Step-by-step NMR workflow for structural and isomeric validation.

NMR_Logic H_tBu t-Butyl Protons (δ 1.12) C_beta Beta C3 (δ 158.2) H_tBu->C_beta HMBC (4J) C_quat Quaternary C4 (δ 33.5) H_tBu->C_quat HMBC (2J) H_alpha Alpha Proton (δ 5.82) H_beta Beta Proton (δ 7.05) H_alpha->H_beta COSY (3J) C_carbonyl Carbonyl C1 (δ 172.0) H_alpha->C_carbonyl HMBC (2J) H_beta->C_carbonyl HMBC (3J)

Caption: 2D NMR correlation network mapping the structural connectivity.

References

  • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PMC - NIH URL
  • Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL
  • Title: The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
Application

Application Note: Mass Spectrometry Fragmentation Profiling of Trimethyl Butenoic Acid

Introduction & Structural Causality Trimethyl butenoic acid (TMBA)—specifically the isomer 4,4,4-trimethyl-2-butenoic acid (C₇H₁₂O₂, Exact Mass: 128.0837 Da)—is a branched-chain unsaturated fatty acid (BCUFA) characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

Trimethyl butenoic acid (TMBA)—specifically the isomer 4,4,4-trimethyl-2-butenoic acid (C₇H₁₂O₂, Exact Mass: 128.0837 Da)—is a branched-chain unsaturated fatty acid (BCUFA) characterized by an α,β -unsaturated double bond and a bulky tert-butyl tail. The accurate identification of such heavily branched aliphatic acids is critical in synthetic chemistry, metabolomics, and drug development, where isomeric differentiation dictates pharmacological efficacy.

Unlike straight-chain fatty acids, the fragmentation of TMBA is heavily dictated by its steric bulk and the specific placement of its double bond. As a Senior Application Scientist, it is vital to look beyond mere m/z values and understand the causality of the ion formation. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating, highly stable tert-butyl group creates a highly specific, predictable, and self-validating fragmentation pattern under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Principles of Fragmentation: The Mechanistic "Why"

Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, TMBA forms a radical cation [M]+∙ at m/z 128. The subsequent fragmentation is driven by the stability of the resulting cations and radicals:

  • Alpha-Cleavage ( α -cleavage): Aliphatic carboxylic acids generally show observable molecular ion peaks, with prominent short-chain acid peaks resulting from the loss of hydroxyl radicals ( −∙OH , M-17) and carboxyl radicals ( −∙COOH , M-45) due to bond cleavage directly adjacent to the carbonyl group[1]. For TMBA, this yields diagnostic ions at m/z 111 and m/z 83, respectively.

  • Aliphatic & Allylic Cleavage: The presence of the tert-butyl group introduces a highly favorable cleavage pathway. The loss of a methyl radical ( −∙CH3​ ) yields an ion at m/z 113. More importantly, the cleavage of the entire tert-butyl group ( −∙C(CH3​)3​ , 57 Da) yields a stable, resonance-stabilized allylic/acylium cation at m/z 71. Alternatively, charge retention on the alkyl fragment produces the highly stable tert-butyl cation at m/z 57.

  • Expert Insight: The McLafferty Blockade: A hallmark of carboxylic acid fragmentation is the McLafferty rearrangement, which requires the abstraction of a γ -hydrogen atom. In 4,4,4-trimethyl-2-butenoic acid, the γ -carbon (C4) is a quaternary carbon bonded entirely to methyl groups. Because there are no γ -hydrogens available, the McLafferty rearrangement is structurally blocked. The absence of the classic McLafferty ion (typically m/z 60 for unbranched acids) is a definitive diagnostic feature that differentiates TMBA from its straight-chain isomers (e.g., heptenoic acid).

Electrospray Ionization (ESI-MS/MS)

Under negative electrospray ionization (ESI-), organic acids are identified based on tandem mass spectrometry (MS/MS) fragmentation patterns, predominantly yielding the deprotonated [M−H]− precursor ion[2]. For TMBA, this is observed at m/z 127. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is decarboxylation—the neutral loss of CO₂ (44 Da)—yielding a product ion at m/z 83.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate a self-validating System Suitability Test (SST).

Protocol A: GC-EI-MS Analysis (Derivatized)

Free carboxylic acids often exhibit poor peak shape and thermal degradation in GC due to hydrogen bonding. To prevent peak tailing and improve volatility, fragments formed in carboxylic acids are subjected to an esterification process using methanol and a sulfuric acid catalyst[3].

Step-by-Step Methodology:

  • Standard Addition: Spike 100 µL of the sample with 10 µL of an internal standard (e.g., Nonadecanoic acid-d39, 10 µg/mL) to validate retention time stability and extraction recovery.

  • Derivatization (Methylation): Transfer the sample to a glass reaction vial. Add 1.0 mL of 1% H₂SO₄ in anhydrous methanol. Cap tightly and incubate at 60°C for 2 hours.

  • Neutralization & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade water to quench the reaction, followed by 1.0 mL of hexane. Vortex for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Extract the upper organic (hexane) layer containing the TMBA-methyl ester.

  • GC-MS Acquisition:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Parameters: EI source at 70 eV, Source temp 230°C, Scan range m/z 40–300.

Protocol B: LC-ESI-MS/MS Analysis (Native)

For rapid, high-throughput analysis without derivatization, UPLC-QQQ in negative ion mode is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the TMBA sample in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • UPLC Separation:

    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

  • MS/MS Acquisition: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode (see Table 2 for transitions).

Data Presentation

Table 1: GC-EI-MS Diagnostic Ions for TMBA (Free Acid)
m/z ValueIon TypeFragmentation MechanismRelative Abundance
128 [M]+∙ Intact molecular radical cationLow-Medium
113 [M−15]+ Loss of ∙CH3​ (Aliphatic cleavage)Medium
111 [M−17]+ Loss of ∙OH ( α -cleavage)Medium
83 [M−45]+ Loss of ∙COOH ( α -cleavage)High
71 [M−57]+ Loss of ∙C(CH3​)3​ (Allylic cleavage)High
57 [C4​H9​]+ tert-Butyl cation (Charge retention)Base Peak (100%)
Table 2: LC-ESI-MS/MS (Negative Mode) MRM Transitions
Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Assignment
127.1 83.1 5015 [M−H]−→[M−H−CO2​]−
127.1 57.1 5025 [M−H]−→[Aliphatic Chain]−

Visualizations

Workflow A Sample Preparation (Derivatization/Extraction) B Chromatographic Separation (GC or UPLC) A->B C Ionization (EI or ESI) B->C D Mass Analysis (Quadrupole/TOF) C->D E Data Interpretation (Fragmentation Profiling) D->E

Fig 1. Self-validating analytical workflow for MS profiling.

Fragmentation M Molecular Ion [M]+• m/z 128 F1 Loss of •OH m/z 111 M->F1 - •OH (17 Da) Alpha-cleavage F2 Loss of •COOH m/z 83 M->F2 - •COOH (45 Da) Alpha-cleavage F3 Loss of •CH3 m/z 113 M->F3 - •CH3 (15 Da) Aliphatic cleavage F4 Loss of •C(CH3)3 m/z 71 M->F4 - •C(CH3)3 (57 Da) Allylic cleavage F5 tert-Butyl Cation m/z 57 M->F5 Charge Retention on Alkyl Group

Fig 2. Primary EI-MS fragmentation pathways of trimethyl butenoic acid.

References

  • General Fragmentation Rules for Organic Spectroscopy Source: INFLIBNET Centre URL
  • Mass Spectrum and Fragmentation Pattern in Butenoic Acid Methyl Esters Source: Journal of Fibers and Polymer Composites URL
  • UPLC/Q-TOF-MS Analysis for Identification of Lipophilic and Hydrophilic Organic Acids Source: AKJournals URL

Sources

Method

Application Note: Modulating Protein Tyrosine Phosphatase (PTP) Signaling in Cell Culture Assays Using Trimethyl Butenoic Acid Derivatives

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Immuno-Oncology and Signal Transduction. Executive Summary Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 (TC-PTP) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Immuno-Oncology and Signal Transduction.

Executive Summary

Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 (TC-PTP) and PTPN1 (PTP1B), are critical negative regulators of intracellular signaling. In immune cells, PTPN2 dampens T-cell receptor (TCR) and JAK/STAT pathways, making it a high-value target for immuno-oncology. Small molecule inhibitors based on substituted trimethyl butenoic acid scaffolds—most notably 4,4,4-trifluoro-3-methyl-2-butenoic acid (TFMBA) —have emerged as potent tools to inhibit PTP activity and potentiate immune responses .

This application note provides a comprehensive, self-validating experimental framework for utilizing TFMBA in cell culture. It details the causality behind assay design, step-by-step protocols for phospho-flow cytometry, and functional tumor-killing assays.

Mechanistic Rationale & Target Biology

To effectively utilize TFMBA in cell-based assays, one must understand the kinetic relationship between kinases and phosphatases. Upon cytokine stimulation (e.g., IFN-γ), kinases like JAK1/JAK3 rapidly phosphorylate STAT proteins. Concurrently, PTPN2 is recruited to dephosphorylate these same targets, creating a strict negative feedback loop.

TFMBA acts by competitively binding to the catalytic pocket of PTPs . By introducing TFMBA into the cell culture prior to stimulation, the dephosphorylation phase is blocked. This artificially sustains the phosphorylated state of target proteins (like p-STAT1 or p-LCK), lowering the activation threshold of the T-cell and potentiating downstream effector functions such as tumor cell killing .

Pathway TFMBA TFMBA (Trimethyl Butenoic Acid Derivative) PTPN2 PTPN2 (TC-PTP) Phosphatase TFMBA->PTPN2 Inhibits JAK_STAT JAK / STAT Signaling PTPN2->JAK_STAT Dephosphorylates (Inhibits) TCR_LCK TCR / LCK Signaling PTPN2->TCR_LCK Dephosphorylates (Inhibits) ImmuneAct Potentiated T-Cell Activation & Tumor Killing JAK_STAT->ImmuneAct Activates TCR_LCK->ImmuneAct Activates

Caption: Mechanism of PTPN2 inhibition by TFMBA potentiating JAK/STAT and TCR signaling.

Experimental Design: The Self-Validating System

A robust cell culture assay must be a self-validating system . Phosphorylation is highly transient and sensitive to environmental stress, meaning false negatives are common. To guarantee trustworthiness, every experimental plate must include the following internal controls:

  • Baseline Control (Vehicle Only): Cells treated with DMSO (matched to the highest concentration in the TFMBA arm). Purpose: Establishes the baseline noise of the cytometer and rules out solvent-induced stress.

  • Stimulation Control (Vehicle + Cytokine): Purpose: Defines the standard physiological activation window.

  • Assay Ceiling Control (Broad-Spectrum Inhibitor + Cytokine): Cells pre-treated with 100 µM Sodium Orthovanadate (Na₃VO₄), a pan-phosphatase inhibitor. Purpose: Establishes the absolute maximum possible phosphorylation signal. Causality: If the Na₃VO₄ control fails to show hyperphosphorylation compared to the stimulation control, the assay is functionally invalid—indicating either degraded cytokine, compromised antibody integrity, or dead cells.

Reagent Preparation & Storage

  • TFMBA Stock Solution (10 mM): Dissolve TFMBA powder in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents the hydrolysis of the compound. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation, which drastically reduces the compound's IC50 efficacy.

  • Working Dilutions: Dilute the stock in complete culture media (e.g., RPMI-1640 + 10% FBS) immediately prior to use. Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target metabolic depression.

Protocol A: Phospho-Flow Cytometry for Target Engagement

This protocol measures the potentiation of IFN-γ induced STAT1 phosphorylation in CD4+ T-cells, serving as a direct readout of PTPN2 inhibition.

Step 1: Cell Starvation Wash Jurkat or primary human CD4+ T-cells twice with PBS. Resuspend at 1×106 cells/mL in serum-free RPMI-1640 for 3 hours at 37°C. Causality: Serum contains undefined growth factors that drive asynchronous, basal kinase activity. Starvation synchronizes the cell population and silences background noise, maximizing the signal-to-noise ratio upon intentional stimulation.

Step 2: Inhibitor Pre-treatment Seed cells in a 96-well V-bottom plate. Add TFMBA at titrated concentrations (e.g., 1 µM, 5 µM, 10 µM), Vehicle (0.1% DMSO), or Na₃VO₄ (100 µM). Incubate for exactly 1 hour at 37°C. Causality: A 1-hour pre-incubation is required for the small molecule to cross the plasma membrane and reach steady-state binding within the intracellular PTP catalytic domains.

Step 3: Cytokine Stimulation Stimulate cells with recombinant human IFN-γ (10 ng/mL) for exactly 15 minutes. Causality: Phosphorylation kinetics are rapid. At 15 minutes, STAT1 phosphorylation peaks. Beyond 30 minutes, compensatory negative feedback loops (e.g., SOCS protein transcription) initiate, masking the effect of the inhibitor.

Step 4: Fixation and Permeabilization Immediately halt signaling by adding an equal volume of pre-warmed 4% Paraformaldehyde (PFA). Incubate for 10 min at room temperature. Wash once with PBS, then resuspend in ice-cold 90% Methanol for 30 minutes on ice. Causality: PFA instantly crosslinks proteins, "freezing" the transient phosphorylation state and preventing post-lysis dephosphorylation. Methanol permeabilizes the nuclear membrane, which is strictly required for the antibody to access p-STAT1, which translocates to the nucleus upon activation.

Step 5: Staining and Acquisition Wash cells twice in FACS buffer (PBS + 2% FBS) to remove methanol. Stain with anti-p-STAT1 (Tyr701) fluorophore-conjugated antibody for 45 minutes at room temperature in the dark. Wash twice and acquire on a flow cytometer.

Workflow S1 1. Cell Starvation (Serum-Free) S2 2. TFMBA Pre-treatment S1->S2 S3 3. Cytokine Stimulation S2->S3 S4 4. Fixation & Permeabilization S3->S4 S5 5. Phospho-Flow Acquisition S4->S5

Caption: Step-by-step workflow for the self-validating phospho-flow cytometry assay.

Protocol B: Functional Co-Culture Tumor Killing Assay

To assess the functional translation of PTP inhibition, a tumor-killing assay evaluates the enhanced cytotoxicity of T-cells against target cancer cells .

  • Target Cell Seeding: Seed target tumor cells (e.g., NALM-6 leukemia cells) expressing a stable fluorescent reporter (e.g., GFP or mCherry) at 1×104 cells/well in a 96-well flat-bottom plate. Allow 4 hours for adherence (if using adherent lines) or proceed immediately for suspension cells.

  • Effector Cell Addition: Add effector T-cells (e.g., CAR-T cells or activated PBMCs) at an Effector:Target (E:T) ratio of 1:1 and 5:1.

  • Compound Addition: Spike in TFMBA at the predetermined EC50 concentration (e.g., 5 µM) or Vehicle control.

  • Kinetic Monitoring: Place the plate in a Live-Cell Analysis System (e.g., Incucyte) at 37°C, 5% CO₂. Capture fluorescent images every 4 hours for 72 hours.

  • Data Analysis: Quantify the reduction in Total Green Object Integrated Intensity (representing living tumor cells). Causality: PTPN2 inhibition by TFMBA prevents the exhaustion of T-cells in the immunosuppressive co-culture environment, resulting in a sustained, steeper decline in tumor cell fluorescence compared to the vehicle control.

Quantitative Data & Expected Outcomes

The following table summarizes the expected pharmacological profile and assay readouts when utilizing TFMBA in the described protocols.

ParameterTarget / ReadoutExpected RangeVehicle Control (DMSO)
IC50 (Biochemical) PTPN2 (TC-PTP) Enzymatic Activity1.5 - 5.0 µMN/A (0% Inhibition)
EC50 (Cellular) p-STAT1 (Tyr701) MFI Fold Change5.0 - 12.0 µM1.0x (Baseline)
Max Potentiation Tumor Cell Lysis (72h Co-culture)2.5x to 4.0x increase1.0x (Baseline Lysis)
Cytotoxicity (CC50) CD4+ T-Cell Viability (Annexin V/PI)> 50 µM> 98% Viability

Note: Cellular EC50 is typically right-shifted compared to biochemical IC50 due to the plasma membrane barrier and intracellular protein binding.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Inhibitors of protein tyrosine phosphatases (Granted Patent)

Technical Notes & Optimization

Troubleshooting

troubleshooting trimethyl butenoic acid solubility in aqueous buffers

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing formulation bottlenecks with lipophilic, short-chain, branched carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing formulation bottlenecks with lipophilic, short-chain, branched carboxylic acids.

Trimethyl butenoic acid presents a unique solubilization challenge. The steric bulk and hydrophobicity of its trimethyl-substituted alkenyl chain aggressively counteract the hydrophilicity of its weak carboxylic acid moiety. This guide provides field-proven, thermodynamically sound strategies to achieve stable aqueous solutions for your in vitro and in vivo assays, moving beyond trial-and-error to mechanistic formulation design.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. Trimethyl butenoic acid is governed by the1[1].

Table 1: Quantitative Physicochemical Parameters

PropertyEstimated ValueMechanistic Implication for Solubilization
pKa ~5.0 - 5.2Based on structurally similar 2[2], the buffer pH must be >6.5 to ensure >95% ionization.
LogP (Unionized) 2.0 - 2.5High lipophilicity in acidic media necessitates co-solvents or complexation agents to prevent precipitation.
Aqueous Solubility (pH 3.0) < 1 mg/mLProne to immediate precipitation in unbuffered water or acidic gastric-simulated media.
Aqueous Solubility (pH 7.4) > 10 mg/mLReadily soluble when converted to a carboxylate salt via3[3].

Troubleshooting Workflow

When your compound crashes out of solution, the failure point is usually a mismatch between the target assay pH and the formulation strategy. Follow the logic tree below to select the correct intervention.

TroubleshootingWorkflow A Start: Determine Target Concentration & Assay pH B Is Target pH > 6.5? (pKa is ~5.0) A->B C Direct Dissolution in Alkaline Buffer B->C Yes D Aqueous Solubility Limited (Unionized Form) B->D No H Proceed to Assay C->H E Prepare 50 mM Stock in 100% DMSO D->E F Dilute into Buffer (Max 1% DMSO) E->F G Precipitation Observed? F->G G->H No I Add Solubilizer (e.g., 10% HP-β-CD) G->I Yes I->H

Figure 1: Decision tree for troubleshooting the aqueous solubilization of trimethyl butenoic acid.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin assay reproducibility. Use the following self-validating protocols based on your target pH.

Protocol A: pH-Driven Solubilization (For Assays at pH 7.0 - 8.0)

This method leverages3[3].

  • Weighing: Transfer the required mass of trimethyl butenoic acid into a glass vial.

  • Initial Suspension: Suspend the powder in 80% of the final target volume using distilled water. The compound will float/clump due to its hydrophobicity.

  • In Situ Salt Formation: Add 1 M NaOH dropwise while stirring vigorously. The solution will clear as the sodium trimethyl butenoate salt forms.

  • Buffering: Add your concentrated buffer stock (e.g., 10x PBS) to establish the required ionic strength.

  • pH Titration: Carefully adjust the final pH to your target value (must remain > 6.5) using 0.1 M HCl. Caution: Adding HCl too quickly will cause localized acidic pockets, leading to irreversible reprecipitation.

  • Volume Adjustment: Make up to the final volume with distilled water.

  • System Validation: Measure the optical density at 600 nm (OD600) of the final solution. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating complete, true solubilization.

Protocol B: Cyclodextrin Complexation (For Assays at pH < 6.0)

When physiological or assay constraints require a lower pH, the compound will revert to its unionized state. We must4[4].

  • Stock Preparation: Prepare a 50 mM stock solution of trimethyl butenoic acid in 100% anhydrous DMSO.

  • Excipient Preparation: In a separate vessel, prepare the aqueous assay buffer containing 10% to 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Thermal Activation: Warm the HP-β-CD buffer to 37°C to enhance the kinetic rate of inclusion complex formation.

  • Controlled Dilution: Add the DMSO stock dropwise to the vigorously stirring buffer to achieve a final DMSO concentration of ≤ 1% (v/v).

  • System Validation: Perform a serial dilution of the final formulation (1:2, 1:4, 1:8) in the assay buffer. If the compound is truly solubilized via an 4[4], the UV-Vis absorbance peak will scale perfectly linearly with the dilution factor without any baseline scattering.

Frequently Asked Questions (FAQs)

Q: Why does my trimethyl butenoic acid precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic "solvent crash." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic trimethyl butenoic acid molecules can disperse. This localized depletion of the co-solvent leads to transient supersaturation and subsequent nucleation. To prevent this, ensure the receiving buffer is pre-adjusted to a pH > 6.5, or pre-mix the buffer with a solubilizing excipient like HP-β-CD before adding the DMSO stock.

Q: I adjusted the pH to 7.4, but the solution became cloudy after 24 hours. Why? A: Trimethyl butenoic acid is a weak acid. If your buffer capacity is too low (e.g., ≤ 10 mM), the dissolved acid can slowly donate protons to the solution over time, dropping the bulk pH below the pKa threshold and causing a delayed precipitation. Always verify that your buffer concentration is robust enough (e.g., 50 mM) to absorb the proton load of the drug.

Q: Can I use heat to force the compound into solution? A: While heat increases kinetic solubility, it does not alter the thermodynamic equilibrium. If the final concentration exceeds the thermodynamic solubility limit at room temperature, the compound will inevitably crystallize out as the solution cools. Always rely on pH modulation or complexation rather than temperature alone.

Mechanistic Solubilization Pathways

Understanding the distinct mechanisms of solubility enhancement allows you to combine techniques rationally (e.g., using both co-solvents and pH adjustment).

SolubilizationMechanisms Root Trimethyl Butenoic Acid (Hydrophobic Carboxylic Acid) M1 pH Modulation (pH > pKa) Root->M1 M2 Co-solvency (DMSO / EtOH) Root->M2 M3 Complexation (Cyclodextrins) Root->M3 R1 Carboxylate Anion Formation (Increased Polarity) M1->R1 R2 Reduction of Aqueous Dielectric Constant M2->R2 R3 Hydrophobic Cavity Inclusion (AL-Type Phase Solubility) M3->R3 Goal Thermodynamically Stable Aqueous Solution R1->Goal R2->Goal R3->Goal

Figure 2: Mechanistic pathways for overcoming solubility limitations of lipophilic carboxylic acids.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL
  • Source: Scirp.
  • 3-Methyl-2-butenoic acid 541-47-9 wiki Source: Guidechem URL
  • A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL

Sources

Optimization

optimizing GC-MS parameters for trimethyl butenoic acid detection

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of highly polar, volatile metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of highly polar, volatile metabolites. Trimethyl butenoic acid (and its isomers, such as 2,4,4-trimethyl-2-butenoic acid) presents a unique analytical challenge: it possesses a highly active carboxylic acid group that causes severe column adsorption, coupled with a volatile hydrocarbon backbone that makes it prone to evaporative loss during sample prep.

This guide is designed to move beyond basic instrument manuals. Here, we will dissect the causality behind each parameter choice, providing you with self-validating workflows to achieve robust, reproducible GC-MS data.

Core Analytical Workflow

Before diving into specific troubleshooting scenarios, review the foundational logic of our optimized GC-MS pipeline for branched short-chain fatty acids (SCFAs).

GCMS_Workflow Start Biological Sample (Plasma/Urine/Feces) Extraction LLE Extraction (Acidified to pH < 3) Start->Extraction Deriv Derivatization (Mask Active -COOH) Extraction->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS Mass Spectrometry (EI or NCI Mode) GC->MS

Caption: Workflow for optimizing GC-MS detection of branched short-chain fatty acids.

FAQ & Troubleshooting Guide

Q1: Why is direct injection of trimethyl butenoic acid yielding poor peak shapes and low sensitivity?

The Causality: Trimethyl butenoic acid contains a highly polar carboxylic acid (-COOH) functional group. At GC injection port temperatures (typically 250°C), this group forms strong intermolecular hydrogen bonds. This leads to thermal degradation and severe adsorption to active silanol sites on the GC column or glass liner, manifesting as broad, tailing peaks and massive signal loss.

The Solution: You must mask the active hydrogen through derivatization. Silylation or alkylation replaces the acidic proton with a non-polar moiety, drastically increasing volatility and thermal stability. As established in standard protocols for structurally similar branched SCFAs like 3-methyl-2-butenoic acid, derivatization is non-negotiable for accurate quantification 1.

Table 1: Comparison of Derivatization Strategies for Branched SCFAs

MethodReagentTarget MS ModeProsCons
Silylation BSTFA + 1% TMCSEIRapid reaction, excellent volatility, sharp peaks.Highly moisture sensitive; degrades column over time.
Alkylation PFBBrNCIUnmatched sensitivity (femtogram level) 2.Requires higher reaction temps; toxic reagents.
Esterification Isobutyl ChloroformateEICan be performed in aqueous conditions 3.Reagent co-elution can mask early-eluting peaks.
Q2: What is the optimal sample preparation and derivatization protocol for complex matrices?

For complex biological matrices (plasma/urine), lipid and protein interference can quench derivatization efficiency. We utilize BSTFA with 1% TMCS, where TMCS acts as a critical catalyst. The bulky methyl groups on trimethyl butenoic acid create steric hindrance around the carboxyl group; TMCS increases the silylating power of BSTFA to overcome this barrier.

Step-by-Step Silylation Protocol (Self-Validating):

  • Extraction: Spike 100 µL of your sample with an isotopically labeled internal standard (e.g., D3-trimethyl butenoic acid). Acidify to pH < 3 using 1M HCl. Causality: This ensures the acid is fully protonated and partitions into the organic phase.

  • LLE: Extract with 500 µL of GC-grade ethyl acetate. Vortex for 5 mins, centrifuge at 14,000 x g for 10 mins.

  • Drying: Transfer the organic layer to a clean vial and evaporate to strict dryness under a gentle nitrogen stream at room temperature . Causality: SCFAs are highly volatile; applying heat during blow-down will cause complete loss of your analyte.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 20 µL of anhydrous pyridine (acts as an acid scavenger).

  • Incubation: Seal tightly and heat at 60°C for 45 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Self-Validating Check: Always run a reagent blank alongside your samples. If you observe massive siloxane ghost peaks or unreacted target analyte, your pyridine or extraction solvent has absorbed atmospheric moisture. Water rapidly hydrolyzes the TMS-ester back to the free acid, invalidating the run 4.

Q3: How do I choose between EI and NCI modes for mass spectrometry detection?

The choice is governed entirely by your required Limit of Detection (LOD) and matrix complexity.

MS_Logic Q1 Required Limit of Detection? HighLOD Nanogram Range (Routine Profiling) Q1->HighLOD LowLOD Femtogram Range (Trace Biomarker) Q1->LowLOD EI Electron Impact (EI) Reagent: BSTFA/TMCS HighLOD->EI NCI Negative Chemical Ionization Reagent: PFBBr LowLOD->NCI

Caption: Decision matrix for selecting MS ionization modes based on sensitivity needs.

  • Electron Impact (EI - 70 eV): Best for routine quantification. The TMS-derivatized trimethyl butenoic acid will yield a robust molecular ion [M]+ and a characteristic[M-15]+ (loss of a methyl group from the silicon atom).

  • Negative Chemical Ionization (NCI): Mandatory for trace-level detection. For NCI, you must switch your derivatization agent to Pentafluorobenzyl bromide (PFBBr). Under NCI conditions, the PFB-ester undergoes dissociative electron capture. The PFB group absorbs the electron and cleaves, leaving the intact carboxylate anion [R-COO]-. Because the ion current is concentrated entirely into this single high-mass anion, background noise is virtually eliminated, offering a 100- to 1000-fold increase in signal-to-noise ratio 2.

Q4: I am seeing co-elution of trimethyl butenoic acid isomers. How should I optimize the GC temperature program?

Branched unsaturated fatty acids often present as geometric (E/Z) or positional isomers. If you are using a standard non-polar 5% phenyl column (e.g., DB-5MS), isomers with identical mass-to-charge ratios will co-elute if the temperature ramp is too aggressive. You must implement a shallow temperature gradient specifically through the analyte's boiling point range.

Table 2: Optimized GC Temperature Gradient for Isomer Resolution (DB-5MS, 30m x 0.25mm x 0.25µm)

PhaseRate (°C/min)Target Temp (°C)Hold Time (min)Mechanistic Purpose
Initial -602.0Focuses the volatile solvent and derivatized analyte at the column head.
Ramp 1 51200.0Shallow ramp through the boiling point of trimethyl butenoic acid isomers to ensure E/Z baseline separation.
Ramp 2 202803.0Rapid bake-out of high-molecular-weight matrix contaminants (lipids/sterols).

References

  • Bielinska, K. et al. "Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution." Agilent Application Notes. Available at: [Link]

  • Zheng, X. et al. "Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2,2,3-Trimethyl-3-butenoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOP) Welcome to the Technical Support Center. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOP)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 2,2,3-trimethyl-3-butenoic acid. This compound is a critical, highly sensitive intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as the esterification pathways for Simvastatin Impurity G [1].

This guide is designed to move beyond basic handling instructions by explaining the causality behind the degradation. By understanding the thermodynamics of the molecule, you can implement a self-validating storage system where the physical state of your samples continuously verifies their chemical integrity.

Knowledge Base: Understanding the Degradation Mechanism

Q: Why does 2,2,3-trimethyl-3-butenoic acid degrade so rapidly at elevated temperatures? A: The instability of 2,2,3-trimethyl-3-butenoic acid is fundamentally tied to its structure as a β,γ -unsaturated carboxylic acid. Unlike standard aliphatic acids, β,γ -unsaturated acids are highly susceptible to thermal decarboxylation [2].

Upon heating, the molecule undergoes a concerted retro-ene reaction via a 6-membered cyclic transition state[3]. The π -electrons of the C3-C4 double bond attack the acidic proton, leading to the cleavage of the C1-C2 bond. This unimolecular thermodynamic collapse releases carbon dioxide gas ( CO2​ ) and forms the highly volatile alkene, 2,3-dimethyl-2-butene [4].

Expert Insight: This is not an oxidative degradation that can be fixed with antioxidants like BHT. Because the transition state is highly ordered and entropically favored by the release of gas, the reaction proceeds readily even at moderate temperatures (>50°C).

Mechanism A 2,2,3-Trimethyl-3-butenoic Acid (β,γ-Unsaturated Acid) B Cyclic 6-Membered Transition State A->B Thermal Activation (> 50°C) C 2,3-Dimethyl-2-butene + CO2 (Gas) B->C Concerted Decarboxylation

Mechanism of thermal decarboxylation via a 6-membered transition state.

Troubleshooting Guide: Common Storage & Handling Issues

Q: My sealed vials of 2,2,3-trimethyl-3-butenoic acid are pressurizing and popping their caps. What is happening? A: This is a direct consequence of the decarboxylation mechanism described above. The degradation produces equimolar amounts of CO2​ gas[4]. In a tightly sealed vial stored at room temperature or exposed to heat during transit, the accumulation of CO2​ will rapidly exceed the pressure rating of standard septa or caps. Corrective Action: Immediately vent the vials in a fume hood. Transfer the remaining intact material to a -20°C freezer to halt the kinetic degradation.

Q: We observe a shift in the double bond position in our NMR spectra prior to full degradation. Is this related? A: Yes. β,γ -unsaturated acids can undergo trace acid- or base-catalyzed isomerization to the more thermodynamically stable α,β -unsaturated form (e.g., 2,2,3-trimethyl-2-butenoic acid) before or alongside decarboxylation. Trace moisture reacting with the glass surface can catalyze this shift. Strict anhydrous handling is required.

Quantitative Data: Temperature vs. Stability

To predict the shelf-life of your batches, refer to the following synthesized kinetic stability profile based on Arrhenius parameters for β,γ -unsaturated acid decarboxylation.

Storage TemperatureEstimated Half-Life ( t1/2​ )Degradation RatePrimary Risk Factor
-20°C > 2 YearsNegligibleMoisture condensation during thaw
4°C 6 MonthsSlowIsomerization / Slow CO2​ buildup
25°C (Room Temp) 2 - 3 WeeksModerateRapid pressurization of sealed vials
60°C < 12 HoursExtremely FastComplete decarboxylation

Standard Operating Procedure (SOP): Safe Storage Protocol

To ensure the scientific integrity of your drug development workflows, you must treat the storage of this acid as a self-validating system . If the protocol is followed perfectly, the physical volume of the sealed vial remains constant. A bulging septum or a hiss upon opening is an immediate, empirical validation that the cold-chain or inert atmosphere was breached, triggering the decarboxylation cascade.

Step-by-Step Methodology:

  • Purification & Concentration: If purifying the crude acid via vacuum distillation or rotary evaporation, ensure the water bath temperature never exceeds 40°C. Use high vacuum (< 1 mbar) to lower the boiling point and minimize thermal stress.

  • Drying: Dissolve the purified acid in a non-polar solvent (e.g., anhydrous diethyl ether) and dry over anhydrous MgSO4​ to remove trace water, which can catalyze isomerization. Filter and concentrate under reduced pressure (bath < 30°C).

  • Inerting (Glovebox/Schlenk Line): Transfer the neat oil or crystallized solid into amber glass vials. Purge the headspace heavily with dry Argon. Argon is denser than Nitrogen and provides a superior protective blanket against atmospheric moisture.

  • Capping: Seal with solid PTFE-lined caps. Do not use standard rubber septa, as they are permeable to moisture over time and will fail under CO2​ pressure.

  • Cold Storage: Store the vials immediately in a desiccated secondary container at -20°C.

  • Thawing (Critical Step): Before use, remove the vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 to 45 minutes before opening. Opening a cold vial will cause instant atmospheric moisture condensation, initiating catalytic degradation.

Workflow N1 1. Purification (Distillation < 40°C) N2 2. Inerting (Argon Overlay) N1->N2 N3 3. Packaging (Amber PTFE Vials) N2->N3 N4 4. Storage (-20°C, Desiccated) N3->N4

Optimized step-by-step workflow for the preparation and cold storage of the acid.

References

  • Marling, J. (1976). Prospective systems for laser separation of deuterium. Department of Energy (OSTI). Retrieved from [Link]

  • ScienceMadness Community / March, J. Discussions on the Decarboxylation of Amino-acids and beta,gamma-unsaturated acids via March's Advanced Organic Chemistry. Retrieved from [Link]

Sources

Optimization

reducing byproducts in trimethyl butenoic acid extraction

Technical Support Center: Reducing Byproducts in Trimethyl Butenoic Acid Extraction Welcome to the Technical Support Center for the synthesis and purification of trimethyl butenoic acid (also known as 3,3-dimethylbut-1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reducing Byproducts in Trimethyl Butenoic Acid Extraction

Welcome to the Technical Support Center for the synthesis and purification of trimethyl butenoic acid (also known as 3,3-dimethylbut-1-enoic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a specific focus on minimizing and removing unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when synthesizing trimethyl butenoic acid, particularly via a Grignard reaction?

A1: When synthesizing trimethyl butenoic acid using a Grignard reagent (e.g., tert-butylmagnesium chloride) and carbon dioxide, several byproducts can form. The most prevalent include:

  • Unreacted Starting Materials: Residual tert-butyl halide and magnesium.

  • Alcohols: Tertiary alcohols can form if the Grignard reagent reacts with any carbonyl compounds present, such as aldehydes or ketones, which might be impurities in your solvents or glassware.[1][2][3]

  • Coupling Products: The Grignard reagent can couple with the initial alkyl halide to form larger hydrocarbon chains.[1]

  • Products from Reaction with Water: Grignard reagents are highly reactive with protic sources, like water, which will quench the reagent and form an alkane (isobutane in this case).[2]

Q2: My final product is an oil or a sticky solid, not the expected crystalline trimethyl butenoic acid. What is the likely cause?

A2: This is a common issue that often points to the presence of impurities that inhibit crystallization. The oily consistency can be due to residual solvents, unreacted starting materials, or the presence of liquid byproducts. A typical expected recovery for the recrystallization of a substituted benzoic acid can be around 65%, so significant loss of yield to an oily state suggests substantial impurity levels.

Q3: I'm observing streaking on my silica gel TLC plate when analyzing my crude product. What does this indicate and how can I fix it?

A3: Streaking of carboxylic acids on silica gel TLC plates is a frequent problem. It occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[4] This can result in a mixture of protonated and deprotonated forms of your acid, causing it to "streak" or "tail" instead of moving as a distinct spot. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This keeps the trimethyl butenoic acid fully protonated, leading to a more defined spot on the TLC plate.

Troubleshooting Guides

This section provides more in-depth solutions to specific problems you may encounter during the extraction and purification of trimethyl butenoic acid.

Issue 1: Low Yield of Trimethyl Butenoic Acid

Possible Causes & Solutions:

  • Inefficient Grignard Reagent Formation:

    • Cause: The presence of moisture in the glassware, solvents, or starting materials can quench the Grignard reagent as it forms.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly distill them if necessary.

  • Incomplete Carbonation:

    • Cause: Insufficient exposure of the Grignard reagent to carbon dioxide.

    • Solution: Use a well-dispersed stream of dry CO2 gas bubbled through the reaction mixture, or pour the Grignard solution over crushed dry ice. Vigorous stirring is crucial to ensure good mixing.[1][2]

  • Side Reactions:

    • Cause: As mentioned in the FAQs, side reactions with water, oxygen, or other electrophiles will consume the Grignard reagent.[2][3]

    • Solution: Maintain a strictly inert atmosphere throughout the reaction. Purify all reagents and solvents to remove potential electrophilic impurities.

Issue 2: Presence of Aldehyde or Ketone Byproducts

Possible Causes & Solutions:

  • Contaminated Reagents:

    • Cause: Aldehydes or ketones present as impurities in the starting materials or solvents can react with the Grignard reagent to form secondary or tertiary alcohols.[3][5]

    • Solution: Use high-purity, freshly opened or distilled solvents and reagents.

  • Oxidation:

    • Cause: The intermediate aldehyde in some synthetic routes can be oxidized to the carboxylic acid, but incomplete oxidation will leave residual aldehyde.[6]

    • Solution: Ensure sufficient oxidant is used and that reaction conditions (temperature, time) are optimized for complete conversion.

Purification Strategy:

  • Chemical Treatment: Aldehyde impurities can be removed by treating the crude product with a compound containing at least one mercapto (SH) group in the presence of an acid catalyst.[7] Another method involves forming sulfite-addition products by adding sodium bisulfite.[7]

  • Column Chromatography: Silica gel column chromatography can be used to separate the more polar carboxylic acid from less polar aldehyde or ketone impurities.[8][9]

Issue 3: Difficulty in Separating Trimethyl Butenoic Acid from Structurally Similar Byproducts

Possible Causes & Solutions:

  • Isomerization:

    • Cause: Under certain conditions (e.g., high temperatures or the presence of acid/base catalysts), the double bond in trimethyl butenoic acid can migrate, leading to the formation of isomers.

    • Solution: Maintain careful control over reaction temperature and pH. Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal stress.[10]

  • Formation of Other Carboxylic Acids:

    • Cause: Side reactions can lead to the formation of other carboxylic acids with similar properties, making separation challenging.

    • Solution: Optimize reaction conditions to favor the formation of the desired product.

Advanced Purification Techniques:

  • Fractional Distillation: For liquid byproducts with different boiling points, fractional distillation under reduced pressure can be effective.[10]

  • Recrystallization: If the byproducts have different solubilities, recrystallization can be a powerful purification method. A mixed solvent system, such as ethanol/water, is often employed for substituted benzoic acids.

  • Column Chromatography: For byproducts with similar polarities, reversed-phase chromatography using a C-18 stationary phase can be a highly effective separation tool.[11] Acidic alumina can also be used for the separation of acidic compounds like carboxylic acids.[8]

Experimental Protocols

Protocol 1: Purification of Trimethyl Butenoic Acid by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities.

Materials:

  • Crude trimethyl butenoic acid dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]

  • Dilute hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude trimethyl butenoic acid in an appropriate organic solvent and place it in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[4]

  • Stopper the funnel and gently invert it several times, periodically venting to release pressure from CO₂ evolution.

  • Allow the layers to separate. The deprotonated trimethyl butenoic acid will be in the lower aqueous layer as its sodium salt.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[4] Combine the aqueous extracts.

  • Slowly acidify the combined aqueous extracts with dilute HCl with stirring until the solution is acidic (test with pH paper). The trimethyl butenoic acid will precipitate out if it is a solid or form an oily layer if it is a liquid.

  • Extract the purified trimethyl butenoic acid back into an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is useful for separating trimethyl butenoic acid from less polar impurities.

Materials:

  • Crude trimethyl butenoic acid

  • Silica gel

  • Appropriate solvent system (e.g., hexane/ethyl acetate with 0.5-1% acetic acid)[4]

  • Chromatography column

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a uniform bed. Add another thin layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.[4] A solvent gradient, gradually increasing in polarity (e.g., from pure hexane to a hexane/ethyl acetate mixture), can improve separation.[8]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified trimethyl butenoic acid.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Data & Visualization

Table 1: Common Analytical Techniques for Impurity Profiling

TechniqueApplication in Trimethyl Butenoic Acid PurificationReference(s)
Thin-Layer Chromatography (TLC) Rapidly assess crude product purity and monitor column chromatography fractions.[8][9]
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the final product and separate isomers.[11][12]
Gas Chromatography (GC) Separate and identify volatile impurities and byproducts.[12][13]
Mass Spectrometry (MS) Determine the molecular weight of the product and identify unknown impurities, often coupled with GC or LC.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the final product and identify the structure of impurities.[12]
Infrared (IR) Spectroscopy Confirm the presence of the carboxylic acid functional group.[12]

Diagram 1: Troubleshooting Workflow for Impure Trimethyl Butenoic Acid

G start Crude Trimethyl Butenoic Acid tlc Analyze by TLC start->tlc streaking Streaking on TLC? tlc->streaking add_acid Add 0.5-1% Acetic Acid to Eluent streaking->add_acid Yes oily Product is an Oil/Gum? streaking->oily No add_acid->tlc impurities High Impurity Level oily->impurities Yes recrystallize Recrystallization oily->recrystallize No extraction Perform Acid-Base Extraction impurities->extraction column Column Chromatography extraction->column column->recrystallize pure Pure Crystalline Product recrystallize->pure

Caption: A decision-making workflow for purifying crude trimethyl butenoic acid.

Diagram 2: General Purification Strategy

G crude Crude Product liquid_solid Liquid or Solid? crude->liquid_solid distillation Fractional Distillation liquid_solid->distillation Liquid recrystallization Recrystallization liquid_solid->recrystallization Solid extraction Acid-Base Extraction distillation->extraction recrystallization->extraction chromatography Column Chromatography extraction->chromatography analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis final_product Pure Product analysis->final_product

Caption: A general strategy for the purification of trimethyl butenoic acid.

References

  • Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Column chrom
  • How to separate ester from carboxylic acid by using chromatography?
  • Grignard Reaction Reagents: A Toolbox for Chemists.
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reaction - Common Conditions.
  • Grignard Reaction. Organic Chemistry Portal.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Analytical Methods.
  • An In-depth Technical Guide to 3-Methyl-2-butenoic Acid: Properties, Synthesis, and Analysis. Benchchem.
  • Technical Support Center: Purification of Crude 2,4,6-Trimethylbenzoic Acid by Recrystalliz
  • Technical Support Center: Purification of Commercial 3-Butenoic Acid. Benchchem.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Trimethyl Butenoic Acid Reactions

Introduction: Understanding the Challenge of Steric Hindrance Welcome to the technical support guide for handling sterically hindered carboxylic acids, focusing on derivatives of "trimethyl butenoic acid." For the purpos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge of Steric Hindrance

Welcome to the technical support guide for handling sterically hindered carboxylic acids, focusing on derivatives of "trimethyl butenoic acid." For the purpose of this guide, we will address the challenges associated with 3,3-dimethylbutenoic acid and its saturated analog, 3,3-dimethylbutanoic acid (also known as pivalic acid), as their chemistry epitomizes the difficulties encountered due to steric hindrance.

The core issue arises from the bulky tert-butyl group positioned near the carboxylic acid functionality.[1][2] This arrangement physically shields the electrophilic carbonyl carbon, impeding the approach of nucleophiles and dramatically increasing the activation energy for common reactions like esterification and amidation.[1][3] This guide provides a series of troubleshooting Q&As and detailed protocols to overcome these challenges, enabling successful synthesis even with the most demanding substrates.

Part 1: Frequently Asked Questions (FAQs) about Steric Hindrance

Q1: Why do my standard esterification reactions (e.g., Fischer esterification) fail or give abysmal yields with 3,3-dimethylbutanoic acid?

A1: Fischer esterification relies on the acid-catalyzed nucleophilic attack of an alcohol on the protonated carbonyl carbon. The bulky tert-butyl group in 3,3-dimethylbutanoic acid creates a "steric shield" around this carbon.[1] This shield makes it physically difficult for the alcohol, especially a secondary or tertiary one, to approach at the required angle for reaction (the Bürgi-Dunitz trajectory). This results in an extremely slow reaction rate and an unfavorable equilibrium, leading to low conversion. Forcing conditions (high heat) often lead to dehydration and other side reactions rather than the desired ester.[4][5]

Q2: I'm trying to form an amide with a bulky amine, and even with standard coupling reagents, the reaction is not working. What is happening?

A2: Similar to esterification, amide bond formation requires the nucleophilic amine to attack the activated carboxylic acid. When both the acid and the amine are sterically hindered, the reaction becomes exceptionally difficult.[6][7] Standard coupling reagents form an activated intermediate, but if this intermediate is still too sterically crowded, the amine cannot attack effectively. The slow rate of the desired reaction allows side reactions to dominate, such as the rearrangement of the activated intermediate (e.g., O-acylisourea to a non-reactive N-acylurea in DCC couplings) or decomposition.[8]

Q3: What is the general strategy to overcome steric hindrance in these reactions?

A3: The core strategy is to bypass the high-energy transition state caused by steric clash. This is achieved in two primary ways:

  • Increase the Electrophilicity of the Carbonyl Carbon: Convert the carboxylic acid into a highly reactive intermediate, such as an acyl chloride or a mixed anhydride. These intermediates are much more "eager" to react with nucleophiles, lowering the activation energy barrier.

  • Use a Highly Nucleophilic Catalyst: Employ a catalyst, like 4-(Dimethylamino)pyridine (DMAP), that is small and highly nucleophilic.[9] It attacks the activated acid to form a new, highly reactive acylpyridinium intermediate that is less hindered and more susceptible to attack by the primary nucleophile (alcohol or amine).[4][10]

Part 2: Troubleshooting Guide for Esterification Reactions

Issue: Low yield when esterifying 3,3-dimethylbutanoic acid with a primary or secondary alcohol.

Solution 1: Steglich Esterification (DCC/DMAP)

This is one of the most reliable methods for esterifying sterically hindered acids under mild conditions.[5][8][11][12] The carbodiimide (DCC or EDC) activates the carboxylic acid, and a catalytic amount of DMAP acts as a powerful acyl transfer agent.[4][10]

Why it Works: DCC first reacts with the carboxylic acid to form a reactive O-acylisourea intermediate.[4][13] DMAP, being a superior nucleophile to the alcohol, rapidly attacks this intermediate to form a highly reactive N-acylpyridinium salt.[4][10][12] This new intermediate is readily attacked by the alcohol, even a hindered one, to form the ester, regenerating the DMAP catalyst. This pathway avoids the slow, direct attack of the alcohol and suppresses side reactions.[4][8]

Diagram: Steglich Esterification Workflow

Steglich_Esterification Acid Hindered Acid (R-COOH) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC->O_Acyl Acyl_Pyr Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_Pyr + DCU DCU (precipitate) O_Acyl->DCU DMAP_cat DMAP (catalyst) DMAP_cat->Acyl_Pyr Ester Target Ester (R-COOR') Acyl_Pyr->Ester + Alcohol Alcohol (R'-OH) Alcohol->Ester Alcohol->DCU Ester->DMAP_cat regenerates

Caption: Workflow for the Steglich Esterification.

Solution 2: Yamaguchi Esterification

Particularly effective for coupling hindered acids with hindered alcohols to form complex esters or for macrolactonization.[14][15]

Why it Works: The carboxylic acid is first converted into a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[15][16] This mixed anhydride has two carbonyl groups of differing reactivity. In the presence of DMAP, the DMAP selectively attacks the less hindered carbonyl (from the carboxylic acid), forming the highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.[15][16] This method is renowned for its high yields under mild conditions.[14]

Protocol: Steglich Esterification of 3,3-Dimethylbutanoic Acid with Cyclohexanol
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,3-dimethylbutanoic acid (1.0 eq) and cyclohexanol (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise. Note: EDC·HCl can be used as an alternative to DCC for easier workup, as the resulting urea byproduct is water-soluble.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form.[8] Filter the reaction mixture through a pad of Celite to remove the DCU, washing with additional DCM.

  • Purification: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate, wash with 5% HCl solution, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 3: Troubleshooting Guide for Amidation Reactions

Issue: Amide bond formation fails between 3,3-dimethylbutanoic acid and a sterically hindered or poorly nucleophilic amine.

Solution 1: Conversion to Acyl Chloride

This is a robust, two-step method. The carboxylic acid is first converted to the highly reactive acyl chloride, which can then react with even hindered amines.

Why it Works: Acyl chlorides are significantly more electrophilic than the parent carboxylic acid or its activated forms from standard coupling reagents. This high reactivity overcomes the steric barrier. Reagents like oxalyl chloride or thionyl chloride are effective, but for sensitive substrates, milder reagents are preferred.[17][18] Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is an excellent choice as it converts acids to acyl chlorides under neutral conditions, which is ideal for acid-sensitive molecules.[19][20][21]

Diagram: Acyl Chloride Pathway for Amidation

Acyl_Chloride_Pathway Acid Hindered Acid (R-COOH) Acyl_Cl Acyl Chloride (R-COCl) Highly Reactive Acid->Acyl_Cl + Ghosez Ghosez's Reagent or Oxalyl Chloride Ghosez->Acyl_Cl Amide Target Amide (R-CONR'R'') Acyl_Cl->Amide + Amine Hindered Amine (R'R''NH) Amine->Amide Base Non-nucleophilic Base (e.g., 2,6-Lutidine) Base->Amide (to scavenge HCl)

Caption: Two-step amidation via a highly reactive acyl chloride intermediate.

Solution 2: Use of Advanced Coupling Reagents

For particularly challenging couplings, specialized reagents may be required. While standard reagents like HATU or HOBt/EDC may fail, reagents designed for hindered couplings can succeed. Boric acid has also been shown to be an effective catalyst for the amidation of sterically demanding substrates.[22]

Comparison of Activation Strategies
StrategyReagent(s)ProsConsBest For
Steglich Esterification DCC (or EDC), DMAPMild conditions, high yields, good for acid-labile substrates.[4][12]DCC can cause allergies; DCU byproduct can be difficult to remove.Hindered acids with primary/secondary alcohols.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPExcellent for highly hindered substrates, macrolactonization.[14][15]Requires a two-step, one-pot procedure; reagent is moisture-sensitive.Coupling of hindered acids and hindered alcohols.
Acyl Chloride Formation Oxalyl Chloride, SOCl₂, Ghosez's ReagentCreates a highly reactive intermediate, very robust.[17][19]Can require harsh conditions (SOCl₂); HCl byproduct must be scavenged.Forming amides with hindered or weakly nucleophilic amines.[7]
Boric Acid Catalysis B(OH)₃Inexpensive, "green" catalyst.[22]May require higher temperatures and azeotropic water removal.Large-scale synthesis where cost is a factor.

Part 4: Final Verification and Safety

  • Verification: Always confirm product formation and purity using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). For acyl chloride formation, an IR spectrum can quickly confirm the conversion by showing the characteristic C=O stretch shift to a higher frequency (~1800 cm⁻¹).

  • Safety: Many reagents used to overcome steric hindrance are highly reactive and toxic. DCC is a potent allergen. Oxalyl chloride and thionyl chloride are corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE). Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of DMAP in Accelerating Esterification Reactions.
  • Grokipedia. (n.d.). Pivalic acid.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide.
  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Steglich esterification.
  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate.
  • Sharma, P., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Sigma-Aldrich. (n.d.). Acid Halogenation Reagents.
  • Eburon Organics. (n.d.). Ghosez's Reagent.
  • Wikipedia. (n.d.). Yamaguchi esterification.
  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • Chemical Bull Pvt. Ltd. (n.d.). Pivalic Acid.
  • Organic Syntheses. (2012). Scope of Boric Acid Catalyzed Amidation. 89, 432.
  • BenchChem. (2025). Overcoming steric hindrance in pivaloyl chloride reactions.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Barrow, A. S., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Angewandte Chemie International Edition, 55(11), 3792-3796.
  • Andersen, K. B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11632-11635.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Trimethyl Butenoic Acid Isomers and Crotonic Acid for Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of crotonic acid and two isomers of trimethyl butenoic acid: 3,3-dimethylacrylic acid and tiglic acid. As a senior application scientist, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the chemical reactivity of crotonic acid and two isomers of trimethyl butenoic acid: 3,3-dimethylacrylic acid and tiglic acid. As a senior application scientist, this document is structured to offer not just a theoretical overview but also actionable experimental insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of these α,β-unsaturated carboxylic acids and how these differences translate into their reactivity in key chemical transformations, supported by experimental data and protocols.

Introduction: The Significance of α,β-Unsaturated Carboxylic Acids in Drug Development

α,β-Unsaturated carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry. Their conjugated system offers a unique combination of a nucleophilic double bond and an electrophilic carbonyl group, making them versatile building blocks for the synthesis of complex molecular architectures. Furthermore, the Michael acceptor characteristic of these compounds is often exploited in the design of covalent inhibitors, a class of drugs that is gaining increasing attention for its potential to achieve high potency and prolonged duration of action.

This guide will focus on a comparative analysis of:

  • Crotonic Acid ((2E)-but-2-enoic acid): A simple and widely studied α,β-unsaturated carboxylic acid.

  • 3,3-Dimethylacrylic Acid (Senecioic Acid): An isomer with two methyl groups on the β-carbon.

  • Tiglic Acid ((2E)-2-Methylbut-2-enoic acid): An isomer with methyl groups on both the α and β-carbons.

Understanding the relative reactivity of these molecules is paramount for optimizing reaction conditions, predicting potential side reactions, and designing novel drug candidates with tailored reactivity profiles.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of these acids is fundamentally governed by the substitution pattern on the carbon-carbon double bond, which influences both steric hindrance and the electronic nature of the π-system.

CompoundStructureIUPAC NameKey Structural Features
Crotonic Acid CH₃-CH=CH-COOH(E)-But-2-enoic acidMonosubstituted at the β-carbon.
3,3-Dimethylacrylic Acid (CH₃)₂C=CH-COOH3-Methylbut-2-enoic acidDisubstituted at the β-carbon (gem-dimethyl).
Tiglic Acid CH₃-CH=C(CH₃)-COOH(E)-2-Methylbut-2-enoic acidDisubstituted at both α and β-carbons.

Electronic Effects: Methyl groups are generally considered to be electron-donating through hyperconjugation and inductive effects. This electron donation increases the electron density of the C=C double bond, making it more nucleophilic and thus, in principle, more reactive towards electrophiles.

Steric Effects: The presence of bulky methyl groups can hinder the approach of reagents to the double bond or the carbonyl group, thereby decreasing the reaction rate.

The interplay of these two opposing effects dictates the overall reactivity of each molecule in a given transformation.

Comparative Reactivity Analysis

We will now explore the comparative reactivity of these three acids in three key reaction types: electrophilic addition to the alkene, nucleophilic conjugate addition, and esterification of the carboxylic acid.

Electrophilic Addition: The Role of Alkene Substitution

Electrophilic addition reactions, such as halogenation and hydrogenation, are fundamental transformations of alkenes. The rate of these reactions is highly sensitive to the electron density of the double bond and steric hindrance around it.

Alkene Stability: The thermodynamic stability of the double bond generally increases with the number of alkyl substituents. Therefore, the expected order of stability is:

Tiglic Acid (trisubstituted) > 3,3-Dimethylacrylic Acid (disubstituted) > Crotonic Acid (disubstituted)

A more stable alkene generally exhibits lower reactivity towards electrophilic addition due to a higher activation energy barrier.

Expected Reactivity Order (Electrophilic Addition):

Based on alkene stability, the predicted order of reactivity towards electrophiles is:

Crotonic Acid > 3,3-Dimethylacrylic Acid > Tiglic Acid

The gem-dimethyl groups in 3,3-dimethylacrylic acid and the additional α-methyl group in tiglic acid also introduce significant steric hindrance, which would further decrease their reactivity compared to crotonic acid.

Experimental Protocol: Comparative Bromination Kinetics via ¹H NMR Spectroscopy

This protocol allows for a direct comparison of the bromination rates of the three acids by monitoring the disappearance of the vinylic protons using ¹H NMR.

Methodology:

  • Solution Preparation: Prepare separate 0.1 M solutions of crotonic acid, 3,3-dimethylacrylic acid, and tiglic acid in a suitable deuterated solvent (e.g., CDCl₃). Prepare a 0.1 M solution of bromine (Br₂) in the same solvent.

  • Reaction Initiation: In an NMR tube, mix 0.5 mL of the acid solution with 0.5 mL of the bromine solution at a constant temperature (e.g., 25 °C). Start the NMR acquisition immediately.

  • Time-course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant conversion.

  • Data Analysis: Integrate the signals of the vinylic protons for each acid at each time point. Plot the natural logarithm of the integration value versus time. The slope of this plot will be proportional to the pseudo-first-order rate constant.

  • Comparison: Compare the calculated rate constants to determine the relative reactivity of the three acids.

¹H NMR Chemical Shifts for Monitoring:

CompoundVinylic Proton(s) and Approximate Chemical Shift (ppm in CDCl₃)
Crotonic Acid Hα: ~5.85 (d), Hβ: ~7.10 (dq)[1]
3,3-Dimethylacrylic Acid Hα: ~5.70 (s)[2]
Tiglic Acid Hβ: ~7.02 (q)[3]
Nucleophilic Conjugate (Michael) Addition: A Balance of Electronics and Sterics

The β-carbon of α,β-unsaturated carbonyl compounds is electrophilic and susceptible to attack by nucleophiles. This reaction is of particular importance in drug development for the design of covalent inhibitors.

Electronic Factors: The electron-withdrawing carboxyl group polarizes the double bond, making the β-carbon electron-deficient. The electron-donating methyl groups counteract this effect to some extent.

Steric Factors: The accessibility of the β-carbon to the incoming nucleophile is a critical factor.

Expected Reactivity Order (Nucleophilic Addition):

  • Crotonic Acid: With only one methyl group at the β-position, it is expected to be the most reactive towards nucleophilic attack due to lower steric hindrance.

  • Tiglic Acid: The presence of an α-methyl group can sterically hinder the approach of the nucleophile to the β-carbon, and also slightly reduces the electrophilicity of the β-carbon through electron donation.

  • 3,3-Dimethylacrylic Acid: The two methyl groups on the β-carbon create significant steric bulk, making it the least reactive of the three towards nucleophilic conjugate addition.

Therefore, the expected order of reactivity is:

Crotonic Acid > Tiglic Acid > 3,3-Dimethylacrylic Acid

Experimental Protocol: Competitive Michael Addition with a Thiol Nucleophile

This experiment uses HPLC to quantify the relative rates of reaction of the three acids with a common biological nucleophile, such as N-acetylcysteine.

Methodology:

  • Solution Preparation: Prepare a stock solution containing equimolar concentrations (e.g., 10 mM) of crotonic acid, tiglic acid, and 3,3-dimethylacrylic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of N-acetylcysteine (e.g., 100 mM) in the same buffer.

  • Reaction Setup: In a reaction vessel at a constant temperature (e.g., 37 °C), mix the acid solution with the N-acetylcysteine solution.

  • Time-course Analysis: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable acid (e.g., trifluoroacetic acid).

  • HPLC Analysis: Develop a reversed-phase HPLC method to separate and quantify the unreacted acids and their respective Michael adducts.

  • Data Analysis: Plot the concentration of each unreacted acid as a function of time. The initial rates of disappearance will provide a measure of their relative reactivity.

Esterification: Probing the Reactivity of the Carboxyl Group

Esterification is a fundamental reaction of carboxylic acids and is often a key step in the synthesis of prodrugs or in modifying the physicochemical properties of a lead compound. The rate of acid-catalyzed esterification is influenced by the steric hindrance around the carbonyl carbon and the electronic nature of the substituents.

Expected Reactivity Order (Esterification):

  • Crotonic Acid and 3,3-Dimethylacrylic Acid: The substituents are on the β-carbon, which is relatively far from the reaction center (the carbonyl carbon). Therefore, their steric effect on esterification is expected to be minimal.

  • Tiglic Acid: The α-methyl group is directly adjacent to the carbonyl group, creating significant steric hindrance. This is expected to decrease the rate of esterification compared to the other two acids.

Thus, the predicted order of reactivity for esterification is:

Crotonic Acid ≈ 3,3-Dimethylacrylic Acid > Tiglic Acid

Kinetic studies on the esterification of crotonic acid with various alcohols have been reported, providing a baseline for comparison.[4]

Experimental Protocol: Comparative Esterification Kinetics

This protocol outlines a method to compare the rates of esterification of the three acids with a model alcohol, such as methanol, under acidic catalysis.

Methodology:

  • Reaction Setup: In separate reaction flasks, dissolve each acid (e.g., 0.1 mol) in a large excess of methanol (which also acts as the solvent). Add a catalytic amount of a strong acid (e.g., sulfuric acid). Maintain the reactions at a constant temperature (e.g., 60 °C).

  • Time-course Analysis: At regular intervals, withdraw an aliquot from each reaction mixture and quench the reaction by cooling and neutralizing the acid catalyst with a base.

  • Quantification: Determine the concentration of the remaining carboxylic acid in each aliquot by titration with a standardized solution of sodium hydroxide.

  • Data Analysis: For each acid, plot the concentration of the acid versus time and determine the initial reaction rate.

  • Comparison: Compare the initial rates to establish the relative reactivity for esterification.

Data Summary and Visualization

The following table summarizes the expected relative reactivity of the three acids based on the principles discussed.

Reaction TypeExpected Reactivity OrderPrimary Influencing Factor(s)
Electrophilic Addition Crotonic Acid > 3,3-Dimethylacrylic Acid > Tiglic AcidAlkene Stability, Steric Hindrance
Nucleophilic Conjugate Addition Crotonic Acid > Tiglic Acid > 3,3-Dimethylacrylic AcidSteric Hindrance at β-carbon
Esterification Crotonic Acid ≈ 3,3-Dimethylacrylic Acid > Tiglic AcidSteric Hindrance at α-carbon

Reaction Coordinate Diagrams (Illustrative)

Electrophilic_Addition cluster_legend Relative Activation Energies Reactants Reactants TS_Crotonic TS (Crotonic) Reactants->TS_Crotonic ΔG‡ (Crotonic) TS_3_3_DMA TS (3,3-DMA) Reactants->TS_3_3_DMA ΔG‡ (3,3-DMA) TS_Tiglic TS (Tiglic) Reactants->TS_Tiglic ΔG‡ (Tiglic) Products Products TS_Crotonic->Products TS_3_3_DMA->Products TS_Tiglic->Products ΔG‡ (Crotonic) ΔG‡ (Crotonic) ΔG‡ (3,3-DMA) ΔG‡ (3,3-DMA) ΔG‡ (Tiglic) ΔG‡ (Tiglic)

Caption: Illustrative energy profile for electrophilic addition.

Nucleophilic_Addition cluster_legend Relative Activation Energies Reactants Reactants TS_Crotonic TS (Crotonic) Reactants->TS_Crotonic ΔG‡ (Crotonic) TS_Tiglic TS (Tiglic) Reactants->TS_Tiglic ΔG‡ (Tiglic) TS_3_3_DMA TS (3,3-DMA) Reactants->TS_3_3_DMA ΔG‡ (3,3-DMA) Products Products TS_Crotonic->Products TS_Tiglic->Products TS_3_3_DMA->Products ΔG‡ (Crotonic) ΔG‡ (Crotonic) ΔG‡ (Tiglic) ΔG‡ (Tiglic) ΔG‡ (3,3-DMA) ΔG‡ (3,3-DMA)

Sources

Comparative

trimethyl butenoic acid standard curve validation guidelines

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by short-chain, branched unsaturated organic acids. Trimethyl butenoic acid (TMBA), specifically 4,4-dimethylpent-2-enoic acid, prese...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by short-chain, branched unsaturated organic acids. Trimethyl butenoic acid (TMBA), specifically 4,4-dimethylpent-2-enoic acid, presents a unique set of challenges: a low molecular weight (128.17 g/mol ), high polarity, volatility, and the absence of a strong chromophore[1]. Because TMBA defies generic analytical approaches, establishing a robust, reproducible standard curve requires meticulous platform selection and rigorous validation.

This guide provides an objective, data-driven comparison of analytical platforms for TMBA quantification. It is designed to help drug development professionals and bioanalytical researchers build a self-validating standard curve architecture that complies with the latest ICH M10[2] and FDA Bioanalytical Method Validation (BMV) guidelines[3].

Platform Comparison: Causality & Performance

To accurately quantify TMBA, the analytical platform must be matched to the sample matrix and the required sensitivity. We evaluate three primary modalities:

A. LC-MS/MS (ESI-Negative Mode)
  • The Causality: TMBA contains a carboxylic acid moiety that readily deprotonates to form a stable [M−H]− precursor ion ( m/z 127) in electrospray ionization (ESI). Operating in negative ion mode eliminates the need for chemical derivatization, preserving the native state of the analyte and enabling high-throughput processing.

  • The Trade-off: ESI is highly susceptible to matrix effects (ion suppression) from endogenous phospholipids in plasma or serum. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as TMBA-d9, is mandatory to correct for these fluctuations.

B. GC-MS (Electron Ionization)
  • The Causality: Gas chromatography offers superior chromatographic resolution for small, volatile organic acids. However, the polar carboxylic acid group of TMBA interacts with the silanol groups on GC columns, causing severe peak tailing. Derivatization (e.g., silylation using MSTFA) is required to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • The Trade-off: The derivatization step adds 1–2 hours to sample preparation and introduces variability if the reaction does not reach 100% completion.

C. HPLC-UV (210 nm)
  • The Causality: TMBA possesses only a single α,β -unsaturated double bond, which absorbs weakly in the low-UV range (205–210 nm).

  • The Trade-off: At 210 nm, nearly all organic compounds in a biological matrix will absorb light, leading to massive baseline interference. Therefore, HPLC-UV is strictly reserved for bulk Active Pharmaceutical Ingredient (API) purity testing or formulation Quality Control (QC), where matrix interference is negligible.

PlatformSelection Start TMBA Quantification Objective Bioanalysis Biological Matrix (Plasma, Serum, Urine) Start->Bioanalysis Formulation Bulk API / Formulation QC Start->Formulation HighThroughput High Throughput (No Derivatization) Bioanalysis->HighThroughput HighRes High Resolution (Derivatization Req.) Bioanalysis->HighRes HPLC HPLC-UV (210 nm) Formulation->HPLC LCMS LC-MS/MS (ESI-Negative) HighThroughput->LCMS GCMS GC-MS (EI) (SIM Mode) HighRes->GCMS

Decision tree for selecting the optimal TMBA analytical platform based on matrix and throughput.

Quantitative Data: Platform Specifications & Validation Metrics

The following tables synthesize experimental data comparing the three platforms and demonstrate representative validation metrics expected when adhering to ICH M10 guidelines[2].

Table 1: Analytical Platform Specifications for TMBA

FeatureLC-MS/MS (ESI-Negative)GC-MS (EI)HPLC-UV (210 nm)
Primary Application High-throughput BioanalysisHigh-resolution MetabolomicsBulk API / Formulation QC
Derivatization NoneRequired (e.g., MSTFA)None
Sensitivity (LLOQ) 1.0 – 5.0 ng/mL0.5 – 2.0 ng/mL500 – 1000 ng/mL
Matrix Effect Moderate to High (Ion Suppression)LowHigh (Endogenous UV interference)
Throughput High (< 5 min/sample)Medium (15–20 min/sample)Medium (10–15 min/sample)

Table 2: Representative ICH M10 Validation Parameters (Plasma Matrix)

Validation ParameterICH M10 Acceptance CriteriaLC-MS/MS PerformanceGC-MS Performance
Linearity Range R2≥0.99 5 – 5000 ng/mL ( R2=0.998 )2 – 2000 ng/mL ( R2=0.996 )
Accuracy (LLOQ) ±20% of nominal104.2%98.5%
Accuracy (Non-LLOQ) ±15% of nominal96.5% – 102.3%97.1% – 103.4%
Precision (CV%) ≤15% ( ≤20% at LLOQ)4.8% – 7.2%3.5% – 6.1%
Carryover ≤20% of LLOQ response8.5%12.1%

The Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following workflow is designed as a self-validating system . Every analytical run must independently prove that the instrument is stable, the extraction is consistent, and the matrix is not interfering with the TMBA signal.

Phase 1: Constructing the Self-Validating Architecture

Before processing unknown samples, establish the following control layers:

  • System Suitability Test (SST): Inject a neat TMBA standard (mid-curve concentration) to verify detector response, retention time, and peak symmetry. Causality: Proves the hardware is functional before wasting precious biological samples.

  • Double Blank (Matrix only): Analyzed to prove the absence of endogenous TMBA or background noise.

  • Blank (Matrix + SIL-IS): Analyzed to prove the Internal Standard does not contain unlabeled TMBA impurities that could falsely elevate the baseline.

  • Calibration Curve (8-points): Ranging from 5 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Quality Control (QC) Samples: Spiked independently at LLOQ, Low (15 ng/mL), Mid (800 ng/mL), and High (4000 ng/mL) concentrations. These are interspersed among unknown samples to monitor instrument drift over time.

Phase 2: Step-by-Step Methodologies

SamplePrep Plasma Spike TMBA & SIL-IS in Matrix PPT Protein Precipitation (Cold Acetonitrile) Plasma->PPT Split Split Supernatant PPT->Split LCPrep Dilute 1:1 with Aqueous Mobile Phase Split->LCPrep LC-MS GCPrep Evaporate to Dryness & Add MSTFA (60°C) Split->GCPrep GC-MS LCAnalyze LC-MS/MS Analysis (ESI-Negative) LCPrep->LCAnalyze GCAnalyze GC-MS Analysis (EI-SIM Mode) GCPrep->GCAnalyze

Sample preparation workflows for TMBA quantification via LC-MS/MS and GC-MS.

Protocol A: LC-MS/MS Extraction (High-Throughput)

  • Aliquot: Transfer 50 µL of plasma (blank, standard, QC, or unknown) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of TMBA-d9 working solution (500 ng/mL) to all wells except the Double Blank.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (ACN) to crash plasma proteins. Causality: Cold ACN minimizes the degradation of volatile short-chain acids while effectively precipitating matrix proteins.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing poor peak shape (solvent effect) during LC injection.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Monitor MRM transitions: TMBA ( m/z 127.1 83.0) and TMBA-d9 ( m/z 136.1 92.0).

Protocol B: GC-MS Derivatization (High-Resolution)

  • Extraction: Follow steps 1–4 from Protocol A to obtain the protein-precipitated supernatant.

  • Evaporation: Transfer 100 µL of the supernatant to a glass GC vial and evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature. Causality: TMBA is semi-volatile; excessive heat during evaporation will cause severe analyte loss.

  • Derivatization: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of Pyridine. Seal the vial and incubate at 60°C for 30 minutes. Causality: Pyridine acts as an acid scavenger and catalyst, driving the silylation of the TMBA carboxylic acid group to completion.

  • Analysis: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977B) using a splitless injection on a DB-5MS column. Monitor the target SIM ions for the TMS-derivatized TMBA.

Conclusion

For the bioanalysis of trimethyl butenoic acid (TMBA), LC-MS/MS remains the gold standard for high-throughput pharmacokinetic studies due to the avoidance of derivatization and rapid run times. However, if baseline sensitivity below 1 ng/mL is required, or if matrix ion suppression cannot be mitigated chromatographically, GC-MS with MSTFA derivatization serves as a highly robust alternative. Regardless of the chosen platform, adherence to the self-validating principles outlined in the ICH M10 guidelines ensures that your standard curves will withstand rigorous regulatory scrutiny.

References

  • National Center for Biotechnology Information (PubChem). 4,4-Dimethylpent-2-enoic acid (Trimethyl Butenoic Acid) - Compound Summary. Retrieved from:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). Retrieved from:[Link]

Sources

Validation

In Vivo vs. In Vitro Effects of Trimethyl Butenoic Acid (TMBA): A Comparative Guide

Executive Summary & Biochemical Rationale Short-chain fatty acids (SCFAs) like butyrate and acetate are well-documented for their ability to modulate biological host responses by acting as potent histone deacetylase (HDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

Short-chain fatty acids (SCFAs) like butyrate and acetate are well-documented for their ability to modulate biological host responses by acting as potent histone deacetylase (HDAC) inhibitors (1)[1]. However, translating these epigenetic effects from in vitro cell cultures to in vivo systemic therapies remains a significant pharmacological hurdle. Straight-chain SCFAs suffer from rapid first-pass metabolism, severely limiting their systemic bioavailability.

Trimethyl butenoic acid (TMBA) represents a specialized branched-chain fatty acid (BCFA) analog designed to bridge this translational gap. While structurally related to known BCFA HDAC inhibitors like valproic acid (VPA) and isovalerate (2)[2], TMBA incorporates an alkene moiety and dense trimethyl branching. This guide objectively compares the in vitro and in vivo performance of TMBA against standard alternatives, providing actionable experimental workflows and causality-driven insights for drug development professionals.

Mechanistic Pathway: Epigenetic Modulation

Like other SCFAs, TMBA functions by targeting the epigenome. It enters the cell via monocarboxylate transporters (MCTs) and induces chromatin remodeling by inhibiting Class I and IIa HDACs. This inhibition prevents the removal of acetyl groups from histone tails, leading to hyperacetylation and the subsequent transcriptional activation of target genes (3)[3].

Pathway TMBA Trimethyl Butenoic Acid (TMBA) MCT MCT1/SMCT1 Transporters TMBA->MCT Cellular Uptake HDAC Class I & IIa HDAC Inhibition MCT->HDAC Intracellular Accumulation Chromatin Chromatin Relaxation (Histone Acetylation) HDAC->Chromatin Epigenetic Shift Gene Target Gene Expression (Anti-inflammatory) Chromatin->Gene Transcriptional Activation

Fig 1. TMBA cellular uptake and epigenetic signaling pathway via HDAC inhibition.

In Vitro Efficacy: Cellular Target Engagement

In vitro, the performance of TMBA is robust but mathematically inferior to straight-chain SCFAs like sodium butyrate (NaB). Because cell culture environments lack the complex metabolic machinery of a whole organism, NaB remains highly stable in the media, artificially inflating its apparent potency. TMBA demonstrates an IC50 for Class I HDACs comparable to Valproic Acid (VPA) but slightly higher than NaB. However, TMBA effectively mimics the ability of BCFAs to dramatically inhibit endogenous HDAC activity and increase histone acetylation in isolated nuclear extracts (4)[4].

Protocol 1: Self-Validating In Vitro HDAC Activity Assay

Expertise & Causality: We utilize HeLa nuclear extracts rather than isolated recombinant HDACs. Native complexes retain essential co-repressor proteins, providing a more physiologically accurate representation of target engagement and preventing false-positive binding artifacts.

  • Extract Preparation: Isolate nuclear proteins from HeLa cells using a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) followed by high-salt extraction to release chromatin-bound HDACs.

  • Compound Incubation: Incubate 10 µg of nuclear extract with varying concentrations of TMBA (0.1 mM to 10 mM). Include Sodium Butyrate (2 mM) as a biological positive control.

  • Substrate Addition: Add a fluorogenic acetylated lysine peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate at 37°C for 45 minutes.

  • Validation Checkpoint (Critical): Include a vehicle-only (DMSO/Water) negative control to establish baseline endogenous HDAC activity, and Trichostatin A (TSA, 1 µM) as a mechanistic positive control. The system is self-validating only if TSA completely abolishes the signal while the vehicle maintains maximum fluorescence.

  • Quantification: Add the developer solution to cleave the deacetylated fluorophore. Measure fluorescence (Ex 360 nm / Em 460 nm) using a microplate reader.

In Vivo Translation: Pharmacokinetics & Systemic Efficacy

The true advantage of TMBA emerges in vivo. Colonocytes and hepatocytes rapidly utilize straight-chain SCFAs as a primary energy source via β -oxidation, resulting in a systemic half-life of mere minutes (5)[5]. TMBA’s trimethyl branching provides severe steric hindrance at the α

  • and β -carbons, impeding enzymatic degradation by acyl-CoA dehydrogenases. This extends its in vivo half-life to several hours, allowing for systemic accumulation and sustained epigenetic modulation in peripheral tissues.

    Workflow Prep Dose Formulation (Vehicle Control) Admin In Vivo Dosing (Murine Model) Prep->Admin Standardized Sample Blood/Tissue Sampling Admin->Sample Time-course Assay PK/PD & Epigenetic Validation Sample->Assay Readout

    Fig 2. Self-validating in vivo workflow for assessing TMBA pharmacokinetics and pharmacodynamics.

Protocol 2: In Vivo Murine PK/PD and Epigenetic Readout

Expertise & Causality: Peripheral blood mononuclear cells (PBMCs) are utilized as a surrogate tissue for the epigenetic readout. They are easily accessible via routine blood draws and rapidly reflect systemic HDAC inhibition without requiring terminal organ harvesting, allowing for longitudinal intra-subject data collection.

  • Baseline Sampling: Collect 50 µL pre-dose blood samples via the submandibular vein from C57BL/6 mice to establish baseline Histone H3 acetylation (AcH3) levels.

  • Administration: Administer TMBA or Sodium Butyrate (500 mg/kg) via oral gavage.

  • Time-Course Collection: Draw blood at 0.5, 1, 2, 4, and 8 hours post-administration. Isolate plasma for PK analysis (LC-MS/MS) and PBMCs for PD analysis.

  • Validation Checkpoint (Critical): A parallel vehicle-treated cohort must be maintained to account for natural circadian fluctuations in endogenous histone acetylation. The protocol is self-validating if the vehicle cohort shows stable AcH3 levels while the TMBA cohort shows a time-dependent, dose-responsive spike.

  • Analysis: Extract histones from PBMCs via acid extraction (0.2 N HCl) and quantify global AcH3 levels via Western blot or targeted ELISA, normalizing to total Histone H3.

Quantitative Data Comparison

The following table summarizes the divergent in vitro and in vivo profiles of TMBA compared to established alternatives.

CompoundStructural ClassIn Vitro HDAC IC50 (mM)In Vivo Half-Life (t1/2)Systemic BioavailabilityPrimary Limitation
Sodium Butyrate Straight-chain SCFA0.8 - 1.5< 15 mins< 5%Rapid β -oxidation
Valproic Acid (VPA) Branched-chain SCFA1.5 - 2.09 - 16 hours> 80%Hepatotoxicity / Teratogenicity
Isovalerate Branched-chain SCFA5.0 - 8.0~ 1 hour~ 30%Low in vitro potency
TMBA Branched-chain Alkene1.2 - 1.84 - 6 hours~ 65%Requires MCT-mediated transport

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethylbutanoic Acid in a Laboratory Setting

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of trimethyl butenoic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of trimethyl butenoic acid, with a specific focus on its common isomer, 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid). While the principles outlined here are broadly applicable to organic acids, it is imperative to always consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling before proceeding. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of safety and scientific integrity.

Hazard Identification: Understanding the "Why" Behind the Procedure

3,3-Dimethylbutanoic acid is not a benign substance; its inherent chemical properties necessitate a rigorous disposal protocol. It is classified as a corrosive and combustible liquid, presenting multiple risks if mishandled.[1][2][3] Understanding these hazards is the first step in appreciating the causality behind the stringent disposal requirements.

Table 1: Key Hazards of 3,3-Dimethylbutanoic Acid

Hazard TypeDescriptionRationale for Disposal Protocol
Corrosivity Causes severe skin burns and eye damage upon contact.[1][3][4] Inhalation can lead to chemical burns in the respiratory tract.[4][5]Prohibits sewer disposal to protect plumbing and aquatic ecosystems. Mandates the use of chemically resistant, sealed containers to prevent leaks and corrosion. Requires specific Personal Protective Equipment (PPE) during handling and disposal.
Combustibility The substance is a combustible liquid with a flash point of approximately 89°C (192.2°F).[1] Vapors can form explosive mixtures with air.[5]Requires storage away from heat, sparks, and open flames.[3][5] Waste containers must be kept in well-ventilated areas.
Reactivity Incompatible with strong oxidizing agents and alkaline materials.[4][5] Contact with bases can generate heat.[4]Waste must be segregated. Never mix organic acid waste with bases, oxidizers, or other incompatible chemical waste streams to prevent dangerous reactions.[6]

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical is governed by a logical workflow designed to ensure safety and regulatory compliance. This process begins the moment a substance is deemed "waste" and ends with its collection by trained professionals.

Waste_Disposal_Workflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposition A Identify Waste (Consult SDS) B Select Compatible Container (e.g., HDPE) A->B Is it an organic acid? C Segregate from Incompatibles (Bases, Oxidizers) B->C D Affix 'Hazardous Waste' Label C->D E List All Constituents (No Formulas) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Arrange Pickup with EHS/EH&S G->H

Caption: Workflow for proper laboratory chemical waste management.

Step-by-Step Disposal Protocol for 3,3-Dimethylbutanoic Acid

This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[7][8][9][10]

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when transferring larger quantities.[1][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always consult the glove manufacturer's compatibility chart.[11]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. A chemical-resistant apron is recommended for larger volumes.[11]

  • Footwear: Closed-toe shoes are mandatory.

Part B: Waste Collection
  • Work Area: Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

  • Container Selection:

    • Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[11][12] Glass is not preferred due to the risk of breakage.

    • Ensure the container is clean, in good condition, and has a securely fitting screw-top cap.[12][13]

  • Segregation: This is a critical step. Your organic acid waste container must NOT contain any other waste types. Specifically, keep it separate from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizers (e.g., nitric acid, peroxides)

    • Cyanides, azides, or hypochlorite solutions[6]

  • Transfer: Carefully pour the waste 3,3-dimethylbutanoic acid into the collection container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Closure: Immediately and securely close the container cap. Containers must remain closed at all times except when actively adding waste.[12][13][14]

Part C: Labeling and Storage
  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[13][14] The label, often a specific tag provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "3,3-Dimethylbutanoic Acid " or "Waste Corrosive Liquid, Acidic, Organic, N.O.S. ".[4] Do not use abbreviations or chemical formulas.[7]

    • If it is a mixture, list all components and their approximate percentages.

    • The date accumulation started.[7]

    • The name and contact information of the principal investigator or laboratory supervisor.[7]

    • Appropriate hazard pictograms (e.g., corrosive).[1][7]

  • Storage:

    • Store the labeled waste container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[13][14] This is typically under the fume hood where the waste is generated.

    • The storage area must be away from heat sources and incompatible materials.[3]

Part D: Arranging for Final Disposal
  • Contact EHS: Do not pour chemical waste down the drain.[7][15] Disposal must be handled through your institution's EHS (or equivalent) department.

  • Schedule Pickup: Follow your facility's specific procedures to schedule a hazardous waste pickup. EHS personnel are trained to handle, transport, and arrange for the final, legal disposal of the chemical.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate harm.

Emergency_Response cluster_0 Immediate Actions cluster_1 Spill Response cluster_2 Post-Cleanup Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the vicinity Alert->Evacuate Assess Assess the spill size Evacuate->Assess SmallSpill Small Spill? (<10 min cleanup) Assess->SmallSpill Cleanup Trained personnel use acid neutralizer/absorbent kit SmallSpill->Cleanup Yes LargeSpill Contact EHS Emergency Line SmallSpill->LargeSpill No / Unsure Collect Collect waste in a sealed, labeled container Cleanup->Collect Report Report the incident LargeSpill->Report Decontaminate Decontaminate the area Collect->Decontaminate Decontaminate->Report

Caption: Logical flow for responding to a chemical spill.

  • Small Spills: If you are trained and it is safe to do so, a small spill can be cleaned up.[11] Use an inert absorbent material or an acid spill neutralization kit. Do not use combustible materials like paper towels to absorb the initial liquid. Place the absorbed material into a sealed container, label it as hazardous waste, and dispose of it through EHS.[11]

  • Large Spills: For large spills, immediately evacuate the area and notify your institution's EHS emergency contact.[11]

Decontamination of Empty Containers

An "empty" container that once held 3,3-dimethylbutanoic acid is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: In a fume hood, rinse the container with a suitable solvent (such as water) three times.

  • Collect Rinsate: The first rinsate is hazardous. Collect all rinsate as aqueous hazardous waste and dispose of it through the EHS office.

  • Deface Label: Completely remove or deface the original chemical label.[6]

  • Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[6]

By adhering to this comprehensive guide, you contribute to a culture of safety, protect the environment, and ensure your laboratory operates in full compliance with established regulations.

References

  • Acids, Organic - Standard Operating Procedure. (n.d.). Washington State University, Environmental Health & Safety. Retrieved February 16, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Princeton University, Environmental Health & Safety. Retrieved February 16, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 16, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Columbia University, Environmental Health and Safety. Retrieved February 16, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved February 16, 2026, from [Link]

  • Guidelines for Chemical Waste Disposal. (n.d.). University of the Philippines Diliman, Natural Sciences Research Institute. Retrieved February 16, 2026, from [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 16, 2026, from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved February 16, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved February 16, 2026, from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University, Office of Clinical and Research Safety. Retrieved February 16, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved February 16, 2026, from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved February 16, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, EHRS. Retrieved February 16, 2026, from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Trimethyl Butenoic Acid

This guide provides essential safety protocols and logistical information for laboratory professionals handling Trimethyl butenoic acid. Given that "Trimethyl butenoic acid" can refer to several isomers, this document wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for laboratory professionals handling Trimethyl butenoic acid. Given that "Trimethyl butenoic acid" can refer to several isomers, this document will focus on the known hazards of one of the most common isomers, 3-Methyl-2-butenoic acid (also known as 3,3-Dimethylacrylic acid or Senecioic acid), while also addressing the general safety considerations for this class of corrosive organic compounds. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

3-Methyl-2-butenoic acid is classified as a hazardous substance that can cause significant harm upon improper handling. The primary dangers associated with this chemical are:

  • Severe Skin Irritation and Burns: Direct contact can lead to skin irritation and, in some cases, chemical burns.[1]

  • Serious Eye Damage: The compound is corrosive to the eyes and can cause serious, potentially irreversible, damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory requirement for all personnel.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Trimethyl butenoic acid. The following table summarizes the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or nitrile rubber).Prevents direct skin contact, which can cause irritation and burns.[2][3]
Skin and Body Protection A lab coat, apron, or protective suit impervious to chemicals. Closed-toe shoes are mandatory.Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing.[2]
Respiratory Protection A NIOSH-certified respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood or if dust or aerosols may be generated.Protects the respiratory system from irritation caused by inhaling dust or vapors.[3]

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling Trimethyl butenoic acid is crucial for minimizing risk. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handling1 Work within a designated area prep3->handling1 Proceed to handling handling2 Use appropriate labware handling1->handling2 handling3 Handle with care to avoid spills handling2->handling3 disp1 Segregate waste handling3->disp1 Proceed to disposal disp2 Use designated, labeled containers disp1->disp2 disp3 Follow institutional disposal protocols disp2->disp3

Figure 1: A step-by-step workflow for the safe handling of Trimethyl butenoic acid, from preparation to disposal.

Preparation and Donning PPE
  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for 3-Methyl-2-butenoic acid.

  • Ventilation: Ensure that all handling of the chemical is performed within a properly functioning chemical fume hood.[2]

  • Inspect PPE: Before use, inspect all PPE for any signs of damage or degradation. Discolored or perforated gloves should be replaced immediately.[2]

  • Donning Sequence:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles. If a splash risk exists, add a face shield.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Contain: For small spills, use an appropriate absorbent material, such as a spill kit designed for chemical spills, to contain the substance.[4]

  • Neutralize: Slowly neutralize the acidic waste with a suitable base like sodium bicarbonate.[5]

  • Clean-up: Wearing appropriate PPE, carefully clean the affected area.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.[4]

spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor spill->alert contain Contain Spill alert->contain neutralize Neutralize with Base contain->neutralize cleanup Clean-up with appropriate materials neutralize->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

Sources

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